2-keto-L-Gulonic acid
Description
3-Keto-L-gulonic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2-Keto-L-gulonic acid has been reported in Pogostemon cablin with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUYCZFBVCCYFD-NUNKFHFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](C(=O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031512 | |
| Record name | 2-Keto-L-gulonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-98-7, 342385-52-8 | |
| Record name | 2-keto-L-Gulonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Keto-L-gulonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Keto-L-gulonic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-xylo-hex-2-ulosonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | L-Xylo-hex-2-ulosonic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-KETO-L-GULONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I49386U15C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the 2-keto-L-gulonic Acid Biosynthesis Pathway in Ketogulonicigenium vulgare
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthesis pathway of 2-keto-L-gulonic acid (2-KGA) in Ketogulonicigenium vulgare, a bacterium of significant industrial importance in the production of Vitamin C. This document details the enzymatic reactions, quantitative data, experimental protocols, and visual representations of the pathway and associated workflows.
Introduction to the 2-KGA Biosynthesis Pathway
Ketogulonicigenium vulgare is a key microorganism utilized in the industrial two-step fermentation process for Vitamin C synthesis. It is responsible for the bioconversion of L-sorbose to this compound (2-KGA), the direct precursor to ascorbic acid. This conversion is a periplasmic process, intricately linked to the bacterium's respiratory chain. The pathway is primarily catalyzed by a series of pyrroloquinoline quinone (PQQ)-dependent dehydrogenases.
The core pathway involves the sequential oxidation of L-sorbose to L-sorbosone, followed by the oxidation of L-sorbosone to 2-KGA. Key enzymes in this process include L-sorbose dehydrogenase (SDH), L-sorbosone dehydrogenase (SNDH), and in some instances, a bifunctional L-sorbose/L-sorbosone dehydrogenase (SSDH). These enzymes are located in the periplasm, allowing for direct interaction with the substrate in the fermentation medium and efficient coupling to the electron transport chain for energy generation.[1]
Key Enzymes and Reactions
The biosynthesis of 2-KGA from L-sorbose in K. vulgare is a two-step oxidation process:
-
L-sorbose → L-sorbosone: This reaction is catalyzed by L-sorbose dehydrogenase (SDH) or the SDH domain of L-sorbose/L-sorbosone dehydrogenase (SSDH) . These are PQQ-dependent enzymes that oxidize the C2 hydroxyl group of L-sorbose.
-
L-sorbosone → this compound (2-KGA): This step is carried out by L-sorbosone dehydrogenase (SNDH) or the SNDH activity of SSDH . This PQQ-dependent enzyme, which can also contain a heme c prosthetic group, oxidizes L-sorbosone to 2-KGA.[1][2] It has been observed that SNDH can also catalyze the conversion of L-sorbosone to L-ascorbic acid (Vitamin C) directly.[3][4]
Multiple isozymes of these dehydrogenases have been identified in different strains of K. vulgare, suggesting a robust and adaptable metabolic capability for 2-KGA production.[2][5]
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes in the 2-KGA biosynthesis pathway in K. vulgare.
Table 1: Kinetic Properties of L-sorbose Dehydrogenase (SDH) from K. vulgare Y25 [6]
| Parameter | Value | Conditions |
| Km (L-sorbose) | 21.9 mM | pH 8.0, 35°C |
| Km (1-propanol) | 0.13 mM | pH 8.0, 35°C |
| Optimal pH | ~8.0 | 35°C |
| Optimal Temperature | ~35°C | pH 8.0 |
| Molecular Mass | 60,532 Da |
Table 2: Specific Activities of L-sorbosone Dehydrogenase (SNDH) Isozymes from K. vulgare DSM 4025 [3]
| Enzyme | Product | Specific Activity (U/mg protein) | Conditions |
| SNDH1 | L-ascorbic acid | 3.01 | pH 7.0 |
| 2-KGA | 0.60 | pH 7.0 | |
| SNDH2 | L-ascorbic acid | 3.26 | pH 7.0 |
| 2-KGA | 0.74 | pH 7.0 | |
| SNDH3 | L-ascorbic acid | 4.63 | pH 7.0 |
| 2-KGA | 1.16 | pH 7.0 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the 2-KGA biosynthesis pathway in K. vulgare.
Purification of PQQ-Dependent Dehydrogenases
This protocol describes a general approach for the purification of PQQ-dependent dehydrogenases from K. vulgare. Specific details may need to be optimized for individual enzymes.
-
Cell Lysis:
-
Harvest K. vulgare cells from culture by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Resuspend the cells in the same buffer and disrupt by sonication or high-pressure homogenization on ice.
-
Centrifuge the lysate at high speed to separate the soluble fraction (containing periplasmic and cytoplasmic proteins) from the cell debris and membranes.
-
-
Chromatography:
-
Anion-Exchange Chromatography: Load the soluble fraction onto an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with the starting buffer. Elute the bound proteins with a linear gradient of NaCl.
-
Hydrophobic Interaction Chromatography: Pool the active fractions from the anion-exchange step, add ammonium sulfate to a final concentration that promotes binding, and load onto a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing gradient of ammonium sulfate.
-
Gel Filtration Chromatography: Further purify the active fractions by size-exclusion chromatography on a gel filtration column (e.g., Superdex 200) to separate proteins based on their molecular weight.
-
-
Purity Assessment:
-
Analyze the purity of the final enzyme preparation by SDS-PAGE. A single band should be observed.
-
Determine the protein concentration using a standard method such as the Bradford or BCA assay.
-
Enzyme Activity Assays
4.2.1. L-sorbose Dehydrogenase (SDH) Activity Assay [6]
This spectrophotometric assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP).
-
Reaction Mixture (1 mL):
-
50 mM Tris-HCl buffer (pH 8.0)
-
0.2 mM Phenazine methosulfate (PMS)
-
0.1 mM 2,6-dichlorophenolindophenol (DCIP)
-
10 mM L-sorbose
-
Purified enzyme solution
-
-
Procedure:
-
Mix all components except L-sorbose in a cuvette and incubate at 35°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding L-sorbose.
-
Monitor the decrease in absorbance at 600 nm due to the reduction of DCIP.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCIP per minute under the assay conditions.
-
4.2.2. L-sorbosone Dehydrogenase (SNDH) Activity Assay [3]
This assay measures the production of 2-KGA and L-ascorbic acid from L-sorbosone using High-Performance Liquid Chromatography (HPLC).
-
Reaction Mixture (1 mL):
-
50 mM Potassium phosphate buffer (pH 7.0)
-
1 mM L-sorbosone
-
1 µM PQQ
-
1 mM CaCl2
-
Purified enzyme solution
-
-
Procedure:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a small volume of acid (e.g., perchloric acid or metaphosphoric acid).
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amounts of 2-KGA and L-ascorbic acid produced.
-
HPLC Analysis of 2-KGA and L-sorbose
This method allows for the quantification of the substrate and product in fermentation broths or enzyme assay mixtures.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A suitable column for organic acid separation, such as a C18 column or a specific organic acid analysis column.
-
Mobile Phase: An isocratic mobile phase, typically an acidic aqueous solution (e.g., 0.01 N H2SO4).
-
Detection: UV detection at a wavelength of 210 nm.
-
Procedure:
-
Prepare standards of L-sorbose and 2-KGA of known concentrations.
-
Prepare samples by centrifuging to remove cells and filtering the supernatant through a 0.22 µm filter.
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the peaks based on the retention times and peak areas of the standards.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the core 2-KGA biosynthesis pathway, its connection to the electron transport chain, and a typical experimental workflow for enhancing 2-KGA production.
Caption: The core 2-KGA biosynthesis pathway in K. vulgare.
Caption: Coupling of 2-KGA biosynthesis to the electron transport chain.
Caption: A generalized workflow for metabolic engineering of K. vulgare.
Regulation of the 2-KGA Biosynthesis Pathway
The production of 2-KGA in K. vulgare is a highly regulated process. The expression of the key dehydrogenase genes, sdh and sndh, is controlled at the transcriptional level. Studies have identified the promoter regions of these genes, providing a basis for genetic engineering strategies to enhance their expression.
Furthermore, the availability of the cofactor PQQ is crucial for the activity of the dehydrogenases. The biosynthesis of PQQ itself is a complex process, and ensuring an adequate supply of this cofactor is essential for efficient 2-KGA production.
The overall metabolic state of the cell also plays a significant regulatory role. The coupling of the 2-KGA pathway to the respiratory chain for ATP synthesis highlights the importance of cellular energy balance. Additionally, the symbiotic relationship with companion bacteria, such as Bacillus megaterium, in industrial fermentations suggests a complex interplay of intercellular signaling and nutrient exchange that influences the growth of K. vulgare and its capacity for 2-KGA synthesis.
Conclusion
The biosynthesis of this compound in Ketogulonicigenium vulgare is a well-characterized yet complex metabolic pathway of immense industrial relevance. A thorough understanding of the key enzymes, their kinetics, and the regulatory mechanisms governing this pathway is crucial for the rational design of strategies to improve 2-KGA yields. This technical guide provides a foundational understanding for researchers and professionals aiming to further explore and engineer this important bioprocess. Future research focusing on detailed metabolic flux analysis, systems biology approaches to understand the symbiotic interactions, and advanced protein engineering of the dehydrogenases will undoubtedly lead to further advancements in Vitamin C production.
References
- 1. [2-KGA metabolism coupling respiratory chain in Ketogulonigenium vulgare--a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Pyrroloquinoline quinone-dependent dehydrogenases from Ketogulonicigenium vulgare catalyze the direct conversion of L-sorbosone to L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a group of pyrroloquinoline quinone-dependent dehydrogenases that are involved in the conversion of L-sorbose to this compound in Ketogulonicigenium vulgare WSH-001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
Genetic Regulation of 2-keto-L-gulonic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-keto-L-gulonic acid (2-KLG) is a pivotal intermediate in the biosynthesis of L-ascorbic acid (Vitamin C). The industrial production of Vitamin C largely relies on microbial fermentation processes that convert a suitable carbon source, such as D-glucose or L-sorbose, into 2-KLG. Understanding the intricate genetic regulatory networks that govern 2-KLG metabolism in various microorganisms is paramount for optimizing production yields and developing novel therapeutic strategies. This technical guide provides an in-depth overview of the core genetic and metabolic components involved in 2-KLG biosynthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.
Core Metabolic Pathways and Key Enzymes
The microbial production of 2-KLG primarily involves two main pathways: the direct oxidation of L-sorbose and the reduction of 2,5-diketo-D-gluconic acid (2,5-DKG).
The Sorbosone Pathway
A common route for 2-KLG synthesis from L-sorbose is the sorbosone pathway. This pathway involves the sequential oxidation of L-sorbose to L-sorbosone, which is then further oxidized to 2-KLG.[1] Key enzymes in this pathway include:
-
L-Sorbose Dehydrogenase (SDH): This enzyme catalyzes the initial oxidation of L-sorbose to L-sorbosone.
-
L-Sorbosone Dehydrogenase (SNDH): This enzyme is responsible for the subsequent oxidation of L-sorbosone to 2-KLG.
In some bacteria, a single enzyme, sorbose/sorbosone dehydrogenase (SSDH), can catalyze both steps.[2]
The 2,5-Diketo-D-Gluconic Acid (2,5-DKG) Reduction Pathway
An alternative pathway involves the stereospecific reduction of 2,5-DKG to 2-KLG. This pathway is often employed in genetically engineered microorganisms.
-
2,5-Diketo-D-Gluconic Acid Reductase (2,5-DKG Reductase): This enzyme, often from Corynebacterium species, catalyzes the conversion of 2,5-DKG to 2-KLG.[3][4]
Quantitative Data on Key Enzymes and Production Strains
The efficiency of 2-KLG production is highly dependent on the kinetic properties of the involved enzymes and the metabolic capabilities of the production strains. The following tables summarize key quantitative data from various studies.
| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |
| GluD (2-keto-L-gulonate reductase) | Aspergillus niger | 2-keto-L-gulonate | 25.3 | 21.4 | - | - |
| GluD (2-keto-L-gulonate reductase) | Aspergillus niger | L-idonate | 12.6 | 1.1 | - | - |
| GluE (L-idonate 5-dehydrogenase) | Aspergillus niger | L-idonate | 30.9 | 5.5 | - | - |
| GluE (L-idonate 5-dehydrogenase) | Aspergillus niger | 5-keto-D-gluconate | 8.4 | 7.2 | - | - |
| 2,5-DKG Reductase A (mutant) | Corynebacterium sp. | 2,5-DKG | 12.3 | - | - | - |
| 2,5-DKG Reductase A (wild-type) | Corynebacterium sp. | 2,5-DKG | 31.2 | 8.4 | - | - |
| Production Strain | Genetic Modification | Substrate | 2-KLG Titer (g/L) | Conversion Rate (%) | Reference |
| Ketogulonicigenium vulgare SPU B805 (co-cultured with B. megaterium) | None (wild-type) | L-sorbose | 82.74 ± 0.77 | 95.97 | [5] |
| Recombinant Gluconobacter oxydans | Overexpression of sndh and sdh | D-sorbitol | 130 | - | [6] |
| Recombinant Escherichia coli | Overexpression of sorbose/sorbosone dehydrogenases and PQQ synthesis genes | L-sorbose | 72.4 | 71.2 | [7] |
| Co-culture of Gluconobacter oxydans and recombinant E. coli | - | D-sorbitol | 16.8 | 33.6 | [7] |
| Erwinia sp. (mutant) and Corynebacterium sp. (mutant) | Two-stage fermentation | D-glucose | 106.3 (as calcium salt) | 84.6 | [4][8] |
Signaling Pathways and Regulatory Networks
The expression of genes involved in 2-KLG metabolism is tightly controlled by complex regulatory networks. These networks allow the microorganisms to respond to environmental cues and optimize their metabolic flux.
Transcriptional Regulation in Pseudomonas
In some Pseudomonas species, the kgu operon, which is involved in 2-ketogluconate catabolism, is regulated by the transcriptional regulator PtxS. PtxS binds to the promoter region of the kgu operon, repressing its transcription. The presence of 2-ketogluconate acts as an inducer, binding to PtxS and causing its dissociation from the DNA, thereby allowing the expression of the kgu genes.[9]
Caption: Transcriptional regulation of the kgu operon by PtxS in Pseudomonas.
Metabolic Engineering Strategies
Metabolic engineering plays a crucial role in enhancing 2-KLG production. These strategies often involve the overexpression of key enzymes or the modification of competing metabolic pathways.
Caption: A generalized workflow for metabolic engineering to enhance 2-KLG production.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in the study of 2-KLG metabolism.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately measure the concentration of 2-KLG in fermentation broth.
Materials:
-
HPLC system with a UV detector
-
Aminex HPX-87H column (or equivalent anion exchange column)
-
Mobile phase: 0.015 M Ammonium dihydrogen phosphate solution (pH adjusted to 4.1 with phosphoric acid)
-
2-KLG standard
-
Fermentation broth samples
-
Syringe filters (0.22 µm)
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of 2-KLG standard of known concentration.
-
Perform serial dilutions to create a series of standards with concentrations ranging from the expected sample concentration.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a standard curve of peak area versus concentration.
-
-
Sample Preparation:
-
Centrifuge the fermentation broth to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase if the 2-KLG concentration is expected to be outside the range of the standard curve.
-
-
HPLC Analysis:
-
Set the HPLC conditions:
-
Column: Aminex HPX-87H
-
Mobile Phase: 0.015 M Ammonium dihydrogen phosphate (pH 4.1)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 210 nm
-
-
Inject the prepared samples into the HPLC system.
-
Record the chromatograms and determine the peak area corresponding to 2-KLG.
-
-
Quantification:
Cloning and Expression of L-Sorbose Dehydrogenase (sdh)
Objective: To clone the sdh gene and express the corresponding enzyme for functional characterization or metabolic engineering.
Materials:
-
Genomic DNA from a 2-KLG producing organism (e.g., Gluconobacter oxydans)
-
PCR primers specific for the sdh gene
-
High-fidelity DNA polymerase
-
Expression vector (e.g., pET vector for E. coli expression)
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli cells (cloning and expression strains)
-
LB medium and appropriate antibiotics
-
IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction
Procedure:
-
Gene Amplification:
-
Design PCR primers flanking the coding sequence of the sdh gene, incorporating restriction sites for cloning.
-
Perform PCR using the genomic DNA as a template to amplify the sdh gene.
-
-
Vector and Insert Preparation:
-
Digest both the amplified sdh gene and the expression vector with the chosen restriction enzymes.
-
Purify the digested insert and vector using a gel extraction kit.
-
-
Ligation and Transformation:
-
Ligate the digested sdh insert into the prepared expression vector using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli cloning cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and select for positive colonies.
-
-
Plasmid Verification:
-
Isolate plasmid DNA from the selected colonies.
-
Verify the presence and correct orientation of the sdh insert by restriction digestion and/or DNA sequencing.
-
-
Protein Expression:
-
Transform the verified plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium to a specific optical density (e.g., OD600 of 0.6-0.8).
-
Induce protein expression by adding IPTG to the culture.
-
Continue to grow the cells for a specified time at an optimized temperature.
-
-
Protein Purification and Analysis:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the recombinant SDH protein using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Analyze the purified protein by SDS-PAGE and confirm its activity using an appropriate enzyme assay.[6][9]
-
Site-Directed Mutagenesis of 2,5-Diketo-D-gluconic Acid Reductase
Objective: To introduce specific mutations into the gene encoding 2,5-DKG reductase to improve its catalytic properties.
Materials:
-
Plasmid containing the wild-type 2,5-DKG reductase gene
-
Mutagenic primers containing the desired nucleotide change
-
High-fidelity DNA polymerase with proofreading activity
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design:
-
Design a pair of complementary mutagenic primers that contain the desired mutation and anneal to the template plasmid.
-
-
Mutagenesis PCR:
-
Perform PCR using the plasmid DNA as a template and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
-
Template Digestion:
-
Digest the PCR product with DpnI. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.
-
-
Transformation and Selection:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on selective media and incubate to obtain colonies.
-
-
Mutation Verification:
-
Isolate plasmid DNA from the resulting colonies.
-
Verify the presence of the desired mutation by DNA sequencing.
-
-
Expression and Characterization of the Mutant Enzyme:
-
Express the mutant 2,5-DKG reductase protein as described in the previous protocol.
-
Purify the mutant enzyme and characterize its kinetic parameters (Km, kcat) and other properties (e.g., thermal stability) to assess the effect of the mutation.[1]
-
Conclusion
The genetic regulation of this compound metabolism is a multifaceted process involving a variety of enzymes, regulatory proteins, and metabolic pathways. A thorough understanding of these components is essential for the rational design of microbial cell factories for efficient Vitamin C production. The data, pathways, and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field, facilitating further advancements in the metabolic engineering of 2-KLG producing microorganisms and the development of novel biotechnological applications.
References
- 1. US5795761A - Mutants of 2,5-diketo-D-gluconic acid (2,5-DKG) reductase A - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. [Spectrophotometric method of determining this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reconstruction and analysis of carbon metabolic pathway of Ketogulonicigenium vulgare SPU B805 by genome and transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cloning of genes coding for L-sorbose and L-sorbosone dehydrogenases from Gluconobacter oxydans and microbial production of 2-keto-L-gulonate, a precursor of L-ascorbic acid, in a recombinant G. oxydans strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of this compound from d-Glucose by Two-Stage Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cloning of genes coding for L-sorbose and L-sorbosone dehydrogenases from Gluconobacter oxydans and microbial production of 2-keto-L-gulonate, a precursor of L-ascorbic acid, in a recombinant G. oxydans strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chinese.tsijournals.com [chinese.tsijournals.com]
Spontaneous Conversion of 2-keto-L-gulonic Acid to Vitamin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the spontaneous conversion of 2-keto-L-gulonic acid (2-KLG) to L-ascorbic acid (Vitamin C). The document outlines the underlying chemical principles, influential factors, and detailed experimental protocols for this conversion, providing a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.
Introduction
The synthesis of Vitamin C is a critical process in the pharmaceutical and food industries. While enzymatic pathways are the natural route for Vitamin C production in many organisms, the chemical conversion of precursors like this compound remains a significant area of study and industrial application. This guide focuses on the non-enzymatic, or "spontaneous," conversion of 2-KLG to L-ascorbic acid, a reaction that is typically facilitated by acid catalysis and specific reaction conditions. This process, often referred to as lactonization and enolization, is a key step in several established chemical syntheses of Vitamin C.
Chemical Pathway of Conversion
The conversion of this compound to L-ascorbic acid is a chemically driven process involving intramolecular cyclization (lactonization) and subsequent enolization. The reaction is typically acid-catalyzed, where a proton facilitates the nucleophilic attack of the C4 hydroxyl group on the C1 carboxyl group, leading to the formation of a five-membered ring (a γ-lactone). This unstable intermediate then undergoes enolization to form the stable enediol structure of L-ascorbic acid.
Quantitative Data on Conversion Parameters
The efficiency of the conversion of 2-KLG to L-ascorbic acid is highly dependent on the reaction conditions. The following tables summarize quantitative data extracted from various sources, primarily patent literature, detailing the impact of different catalysts, temperatures, and reaction times on the yield of L-ascorbic acid.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Gaseous HCl | Toluene | 65 | 2.5 | 94 | [1] |
| Conc. HCl | Benzene | 65 | 5 | 58.7 (from diacetone-2-KLG) | [2] |
| Sodium Methoxide | Methanol | Not Specified | Not Specified | Not Specified (esterification step) | [2] |
| None (heating in water) | Water | 100 | Not Specified | Not Specified | [2] |
Table 1: Comparison of Catalytic Systems for the Conversion of 2-KLG to L-Ascorbic Acid.
| Temperature (°C) | Reaction Time (hours) | Catalyst | Yield (%) | Notes | Reference |
| 60-70 | 2-4 | Gaseous HCl | >90 | Preferred reaction temperature range for high crude yields. | [1] |
| 65 | 3 | Gaseous HCl | High | Optimal time and temperature for high crude yields. | [2] |
| 40-80 | 2-5 | Gaseous HCl | Not specified | General operational range. | [1] |
Table 2: Influence of Temperature and Reaction Time on Yield.
| Parameter | Condition | Effect on Yield | Reference |
| Water Content | Substantially anhydrous | Increases yield and decreases reaction time | [1] |
| 2-KLG Hydration State | Higher hydration (e.g., 1.5 hydrate) | Favorable for conversion in anhydrous conditions | [1][2] |
| Surfactants | Lipophilic surfactants | Can improve yield and purity in anhydrous systems | [2] |
Table 3: Influence of Other Reaction Parameters.
Experimental Protocols
This section provides detailed methodologies for the conversion of 2-KLG to L-ascorbic acid and the subsequent analysis of the product.
Acid-Catalyzed Conversion of this compound to L-Ascorbic Acid
This protocol is adapted from patent literature describing a high-yield conversion in a substantially anhydrous system.[1]
Materials:
-
This compound (1.5 hydrate)
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Hydrogen Chloride (HCl) gas
-
Nitrogen gas
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, gas inlet tube, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Set up a 50 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser under a nitrogen atmosphere.
-
Add 20 mL of toluene to the flask.
-
Heat the toluene to 65°C with stirring.
-
Add 5.0 g of this compound (1.5 hydrate) to the heated toluene.
-
Immediately add 1.0 mL of concentrated HCl.
-
Bubble anhydrous HCl gas through the slurry at a rate of approximately 80 mL/minute for 2.5 hours while maintaining the temperature at 65°C.
-
After 2.5 hours, stop the HCl gas flow and cool the reaction mixture to room temperature.
-
Remove the toluene using a rotary evaporator at 30°C under reduced pressure.
-
To ensure dryness, add another 20 mL of toluene and repeat the evaporation step twice.
-
Dry the resulting solid product under vacuum overnight.
Quantification of this compound and L-Ascorbic Acid by HPLC
This protocol provides a method for the simultaneous determination of 2-KLG and L-ascorbic acid.[3]
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Shim-pack CLC-NH2 column (150 mm × 6 mm, 5 µm) or equivalent.
-
Ammonium dihydrogen phosphate
-
Phosphoric acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase: 0.015 mol/L ammonium dihydrogen phosphate solution, with pH adjusted to 4.1 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Procedure:
-
Standard Preparation:
-
Prepare stock solutions of 2-KLG and L-ascorbic acid of known concentrations in the mobile phase.
-
Generate a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dissolve a known weight of the crude reaction product in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks for 2-KLG and L-ascorbic acid based on their retention times compared to the standards.
-
Quantify the concentrations of 2-KLG and L-ascorbic acid in the samples by comparing their peak areas to the calibration curve.
-
Conclusion
The spontaneous conversion of this compound to L-ascorbic acid is a chemically robust process that can be optimized to achieve high yields. The use of acid catalysis in substantially anhydrous conditions appears to be the most effective approach. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and professionals to effectively utilize this chemical conversion in their work. Further research into novel catalytic systems and reaction conditions may lead to even more efficient and environmentally benign methods for Vitamin C synthesis.
References
Methodological & Application
Application Note: Quantification of 2-Keto-L-Gulonic Acid in Fermentation Broth using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-keto-L-gulonic acid (2-KGA) is a key intermediate in the biotechnological production of Vitamin C (ascorbic acid). Accurate and reliable quantification of 2-KGA in fermentation broth is crucial for process monitoring, optimization, and quality control. This application note provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of 2-KGA. The described protocol is simple, rapid, and robust for routine analysis.
This compound is a keto acid with the chemical formula C₆H₁₀O₇.[1][2] Its structure consists of a six-carbon backbone with a ketone functional group and multiple hydroxyl groups, making it highly soluble in aqueous solutions like fermentation media.[3]
Principle
This method utilizes reverse-phase High-Performance Liquid Chromatography (HPLC) to separate this compound from other components in the fermentation broth. An amino-based column is employed with an isocratic mobile phase consisting of an ammonium dihydrogen phosphate buffer. Detection is achieved by monitoring the UV absorbance at 210 nm, where 2-KGA exhibits a strong response.[4] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.
Materials and Reagents
-
This compound (2-KGA) standard (Sigma-Aldrich or equivalent)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄), analytical grade
-
Phosphoric acid (H₃PO₄), analytical grade
-
HPLC grade water
-
Methanol, HPLC grade (for system cleaning)
-
0.45 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Shim-pack CLC-NH₂ column (150 mm x 6 mm, 5 µm) or equivalent
-
Data acquisition and processing software (e.g., Chromeleon)
-
Analytical balance
-
pH meter
-
Microcentrifuge
-
Vortex mixer
Experimental Protocol
Preparation of Mobile Phase and Standards
Mobile Phase (0.015 M Ammonium Dihydrogen Phosphate, pH 4.1):
-
Weigh 1.725 g of ammonium dihydrogen phosphate and dissolve it in 1 L of HPLC grade water.
-
Adjust the pH of the solution to 4.1 using phosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
Standard Stock Solution (1 mg/mL of 2-KGA):
-
Accurately weigh 25.0 mg of 2-KGA standard.
-
Dissolve the standard in a 25 mL volumetric flask with the mobile phase.
-
Ensure the standard is fully dissolved by vortexing. This stock solution can be stored at 4°C for a short period.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 600 µg/mL.[5] These will be used to construct the calibration curve.
Sample Preparation
-
Collect a representative sample from the fermentation broth.
-
Dilute the fermentation broth sample with the mobile phase to bring the expected 2-KGA concentration within the linear range of the calibration curve.
-
Centrifuge the diluted sample at 10,000 x g for 10 minutes to pellet cells and other solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Analysis
Chromatographic Conditions:
| Parameter | Value |
| Column | Shim-pack CLC-NH₂ (150 mm x 6 mm, 5 µm) |
| Mobile Phase | 0.015 M NH₄H₂PO₄ (pH 4.1)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | Ambient |
| Detection Wavelength | 210 nm[4] |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes[4] |
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared fermentation broth samples.
-
After each sample injection, it is good practice to run a blank (mobile phase) to check for carryover.
Data Analysis
-
Identify the 2-KGA peak in the chromatograms based on the retention time obtained from the standard injections. The retention time for 2-KGA is approximately 14.3 minutes under these conditions.[4]
-
Integrate the peak area of the 2-KGA peak for both standards and samples.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of 2-KGA in the samples by interpolating their peak areas on the calibration curve.
-
Calculate the final concentration of 2-KGA in the original fermentation broth by applying the dilution factor used during sample preparation.
Method Validation Data
The following tables summarize the performance characteristics of this HPLC-UV method for the quantification of this compound.
Table 1: Chromatographic and System Suitability Parameters
| Parameter | Typical Value |
| Retention Time (2-KGA) | ~14.3 min[4] |
| Theoretical Plates | > 2000 |
| Tailing Factor | ≤ 2 |
Table 2: Method Validation Parameters for 2-KGA Quantification
| Parameter | Result |
| Linearity Range | 10 - 600 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 2.7 µg/mL[2] |
| Limit of Quantification (LOQ) | 7.8 µg/mL[2] |
| Precision (Repeatability, RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Visualizations
Caption: Experimental workflow for 2-KGA quantification.
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC-UV method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound in fermentation broth. The simple sample preparation and isocratic elution make it suitable for high-throughput analysis in research and industrial settings. Proper method validation, including the determination of linearity, LOD, LOQ, precision, and accuracy, is essential to ensure the generation of high-quality, reproducible data.
References
Application Note: Analysis of 2-Keto-L-gulonic Acid (2-KGA) Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Keto-L-gulonic acid (2-KGA) is a key intermediate in the synthesis of L-ascorbic acid (Vitamin C).[1] Accurate quantification and characterization of 2-KGA in fermentation broths and other biological matrices are crucial for process optimization and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and sensitivity.[2][3] However, 2-KGA is a non-volatile and polar compound due to its carboxyl and hydroxyl groups, making it unsuitable for direct GC analysis.[4] Therefore, a chemical derivatization step is necessary to convert 2-KGA into a volatile and thermally stable derivative.[5][6]
This application note provides a detailed protocol for the analysis of 2-KGA using a two-step derivatization process involving methoximation followed by silylation. This procedure protects the ketone group and replaces active hydrogens, rendering the molecule amenable to GC-MS analysis.[7][8]
Principle of Derivatization
To prepare 2-KGA for GC-MS analysis, a two-step derivatization is employed to increase its volatility and thermal stability.[8]
-
Methoximation: The first step involves the reaction of 2-KGA with methoxyamine hydrochloride. This reaction targets the keto functional group, converting it into a methoxime derivative. This is crucial for preventing tautomerization (isomerization) in the hot GC inlet, which would otherwise lead to multiple chromatographic peaks and complicate quantification.[7] This step effectively "locks" the sugar-like molecule in its open-chain conformation.[7]
-
Silylation: The second step is silylation, where a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used.[6][9] This reagent replaces the active hydrogens on the hydroxyl (-OH) and carboxyl (-COOH) groups with a non-polar trimethylsilyl (TMS) group.[6][10] The resulting TMS-ether and TMS-ester derivatives are significantly more volatile and thermally stable, allowing for excellent chromatographic separation and detection by GC-MS.[5]
Experimental Protocols
This section details the necessary steps for sample preparation, derivatization, and GC-MS analysis of 2-KGA.
Protocol 1: Sample Preparation (Lyophilization)
The presence of water can hydrolyze silylation reagents, leading to incomplete derivatization.[11] Therefore, samples must be thoroughly dried prior to derivatization.
-
Aliquoting: Transfer a precise volume (e.g., 100 µL) of the sample containing 2-KGA into a GC vial or microcentrifuge tube.
-
Internal Standard: Add an appropriate internal standard (e.g., cycloleucine) to the aliquot to correct for variations during sample preparation and injection.
-
Freeze-Drying: Freeze the samples completely (e.g., in liquid nitrogen or a -80°C freezer).
-
Lyophilization: Dry the frozen samples overnight using a vacuum centrifuge (SpeedVac) or a freeze-dryer until all solvent (primarily water) is removed, resulting in a dry residue.[12]
Protocol 2: Two-Step Derivatization
This protocol should be performed in a moisture-free environment. Use anhydrous solvents and reagents.
Step 1: Methoximation
-
Prepare a fresh solution of Methoxyamine hydrochloride (MeOx) in anhydrous pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the MeOx solution to the dried sample residue.
-
Cap the vial tightly and vortex briefly to ensure the residue is fully dissolved.
-
Incubate the mixture in a thermal shaker or heating block at 60°C for 45 minutes to facilitate the oximation of the keto group.[8]
Step 2: Silylation
-
After the incubation, allow the vials to cool to room temperature.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. The TMCS helps to derivatize sterically hindered groups.[10]
-
Cap the vial tightly and vortex briefly.
-
Incubate the mixture at 60°C for 30 minutes to complete the silylation of hydroxyl and carboxyl groups.[11]
-
After cooling, the sample is ready for GC-MS analysis. The derivatized sample should be analyzed promptly, although derivatives are generally stable for 24-72 hours if stored properly at 4°C.[9]
Protocol 3: GC-MS Analysis
The following are typical starting parameters for GC-MS analysis. These should be optimized for the specific instrument and column used.
-
Gas Chromatograph: Agilent GC 8890 or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MS Transfer Line Temp: 280°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 50 - 650
Data Presentation and Quantitative Analysis
Quantitative analysis is performed by creating a calibration curve using standard solutions of 2-KGA prepared at known concentrations.[13] These standards are subjected to the same derivatization procedure as the samples. The peak area of the characteristic quantifier ion for the 2-KGA derivative is plotted against its concentration.[14] The concentration of 2-KGA in unknown samples is then determined by comparing its peak area to the calibration curve.[13]
Table 1: Example Quantitative Data for 2-KGA-TMS Derivative
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Linear Range (µg/mL) | R² |
| 2-KGA-Methoxime-TMS | ~18.5 | 348 | 217, 259, 436 | 5 - 500 | >0.995 |
| Internal Standard (e.g., Cycloleucine-TMS) | ~12.2 | 158 | 174, 246 | - | - |
Note: Retention times and m/z values are representative and should be confirmed experimentally.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of 2-KGA.
Caption: Workflow for 2-KGA analysis by GC-MS.
Derivatization Pathway
This diagram shows the simplified chemical transformations during the derivatization of 2-KGA.
Caption: Simplified 2-KGA derivatization pathway.
References
- 1. Production of this compound from d-Glucose by Two-Stage Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 2-keto-L-gulonic and other ketoaldonic and aldonic acids produced by ketogenic bacterial fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phenomenex.blog [phenomenex.blog]
- 11. cannabissciencetech.com [cannabissciencetech.com]
- 12. Salty sample derivatization protocol for GC-MS [protocols.io]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Two-Step Fermentation of 2-keto-L-gulonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for two distinct two-step fermentation strategies for the production of 2-keto-L-gulonic acid (2-KLG), a key intermediate in the synthesis of Vitamin C (L-ascorbic acid).
Strategy 1: Co-culture Fermentation of L-Sorbose to this compound
This strategy utilizes a symbiotic co-culture of Ketogulonicigenium vulgare and Bacillus megaterium to convert L-sorbose into 2-KLG. K. vulgare is responsible for the bioconversion, while B. megaterium acts as a companion strain, providing essential metabolites that promote the growth and productivity of K. vulgare.
Experimental Protocols
1. Microorganisms:
-
Ketogulonicigenium vulgare
-
Bacillus megaterium
2. Inoculum Preparation:
-
Step 1: Culture Preparation:
-
Inoculate K. vulgare on an isolation medium plate and incubate for 4 days at 29°C.
-
Inoculate B. megaterium on a separate isolation medium plate and incubate for 2 days at 35°C.
-
-
Step 2: Suspension and Co-culture:
-
Collect approximately 1000 colonies of K. vulgare and suspend in 5 mL of sterile physiological saline.
-
Pick one colony of B. megaterium and mix it into 5 mL of sterile physiological saline.
-
Combine 0.1 mL of the B. megaterium suspension with the 5 mL of K. vulgare suspension.
-
-
Step 3: Seed Culture:
-
Inoculate the mixed bacterial suspension into a 250 mL flask containing 30 mL of the seed culture medium.
-
Incubate the seed culture for 18 hours at 29°C with shaking at 220 rpm.[1]
-
3. Fermentation Process:
-
Step 1: Fermentor Setup:
-
Prepare the production medium in a suitable fermentor (e.g., 20-L).
-
Inoculate the production medium with the prepared seed culture.
-
-
Step 2: Fermentation Conditions:
-
Maintain the pH between 6.7 and 7.0 by the addition of 40% (w/v) NaOH solution.
-
Set the ventilation rate to 40 L/min and the agitation speed to 250 rpm.
-
Initially, the concentration of L-sorbose is 50 g/L.
-
Between 16 to 30 hours of fermentation, gradually feed a 30% (w/v) L-sorbose solution to maintain the L-sorbose concentration below 55 g/L.[1]
-
-
Step 3: Three-Stage Temperature Control:
Data Presentation
| Parameter | Seed Culture Medium | Production Medium |
| Component | Concentration | Concentration |
| L-Sorbose | Varies | Initial 50 g/L, fed to maintain < 55 g/L |
| Corn Steep Liquor | Varies | Varies |
| Yeast Extract | Varies | Varies |
| Tryptone | Varies | Varies |
| KH₂PO₄ | Varies | Varies |
| MgSO₄·7H₂O | Varies | Varies |
| CaCO₃ | Varies | Varies |
Note: Specific concentrations for media components can be optimized based on the specific strains and experimental conditions.
| Fermentation Parameter | Value |
| Inoculum Size | ~5% (v/v) |
| pH | 6.7 - 7.0 |
| Agitation | 250 rpm |
| Aeration | 40 L/min |
| Temperature | Three-stage: 32°C -> 29°C -> 35°C |
| Fermentation Time | ~48 - 72 hours |
| Yield | ~92.91 g/L of 2-KLG [1] |
| Productivity | ~2.19 g/L/h [1] |
Signaling Pathways and Experimental Workflows
Caption: Workflow for 2-KLG production using co-culture.
Caption: Symbiotic relationship between B. megaterium and K. vulgare.
Strategy 2: Two-Stage Fermentation of D-Glucose to this compound
This strategy involves a two-stage fermentation process. In the first stage, a mutant strain of Erwinia sp. converts D-glucose to 2,5-diketo-D-gluconic acid (2,5-DKG). The resulting fermentation broth is then used in the second stage, where a mutant strain of Corynebacterium sp. stereospecifically reduces 2,5-DKG to 2-KLG.
Experimental Protocols
1. Microorganisms:
-
Erwinia sp. (mutant strain for 2,5-DKG production)
-
Corynebacterium sp. (mutant strain for 2-KLG production)
2. Stage 1: 2,5-diketo-D-gluconic Acid Production
-
Inoculum Preparation (Erwinia sp.):
-
Prepare a pre-seed culture by inoculating a fresh agar slant of Erwinia sp. into a sterile medium and incubating at 28°C for 20 hours on a rotary shaker at 275 rpm.
-
Transfer the pre-seed culture to a seed medium and incubate at 28°C for 10 hours with an airflow rate of 0.42 m³/min and agitation at 244 rpm.[3]
-
-
Fermentation Process (Erwinia sp.):
3. Stage 2: this compound Production
-
Inoculum Preparation (Corynebacterium sp.):
-
Inoculate a shake flask with a fresh slant of Corynebacterium sp. and incubate at 28°C for 24 hours on a rotary shaker at 275 rpm.
-
-
Fermentation Process (Corynebacterium sp.):
-
The broth from Stage 1 containing 2,5-DKG can be used directly for the second stage.
-
In a separate fermentor, cultivate the Corynebacterium sp. in its production medium until maximum cell growth is achieved (approximately 16 hours).
-
After reaching maximum growth, add NaNO₃ to the culture.
-
Feed the 2,5-DKG broth from Stage 1 over a period of about 50 hours.
-
Since the reduction requires a hydrogen donor, the 2,5-DKG broth should be mixed with D-glucose before being fed.[3][4]
-
Data Presentation
| Parameter | Stage 1: Erwinia sp. Medium | Stage 2: Corynebacterium sp. Medium |
| Component | Concentration | Concentration |
| D-Glucose | Present | Present (as hydrogen donor) |
| Corn Steep Liquor | Present | Present |
| (NH₄)₂HPO₄ | Present | - |
| CaCO₃ | Present | - |
| NaNO₃ | - | Present |
| KH₂PO₄ | - | Present |
| Trace Elements | - | Present |
Note: Specific concentrations for media components can be optimized based on the specific strains and experimental conditions.
| Fermentation Parameter | Stage 1: Erwinia sp. | Stage 2: Corynebacterium sp. |
| Temperature | ~28-32°C | ~28°C |
| pH | ~5.5-7.0 | ~7.0 |
| Fermentation Time | ~26 hours | ~50 hours (feeding) |
| Intermediate Yield | ~328.6 mg/mL of Calcium 2,5-diketo-D-gluconate [4] | - |
| Final Yield | - | ~106.3 mg/mL of Calcium 2-keto-L-gulonate [4] |
| Overall Yield from D-Glucose | \multicolumn{2}{ | c |
Signaling Pathways and Experimental Workflows
Caption: Workflow for two-stage 2-KLG production.
Caption: Biochemical pathway for Strategy 2.
References
- 1. researchgate.net [researchgate.net]
- 2. FR2552103A1 - PROCESS FOR THE PREPARATION OF AN INOCULUM FOR THE PRODUCTION OF COENZYME B12 BY ANAEROBIC FERMENTATION - Google Patents [patents.google.com]
- 3. Frontiers | Two-Stage Semi-Continuous 2-Keto-Gluconic Acid (2KGA) Production by Pseudomonas plecoglossicida JUIM01 From Rice Starch Hydrolyzate [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Co-culture Techniques for Enhanced 2-Keto-L-Gulonic Acid Production by Ketogulonicigenium vulgare and Bacillus megaterium
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the co-culture of Ketogulonicigenium vulgare and Bacillus megaterium. This synergistic microbial consortium is a cornerstone of the industrial two-step fermentation process for producing 2-keto-L-gulonic acid (2-KGA), the direct precursor to Vitamin C (L-ascorbic acid). These guidelines are intended to facilitate the successful implementation and optimization of this co-culture system in a laboratory setting.
Introduction
Ketogulonicigenium vulgare possesses the enzymatic machinery to convert L-sorbose to 2-KGA. However, in monoculture, its growth and productivity are significantly limited. The co-cultivation with a "helper" strain, most commonly Bacillus megaterium, dramatically enhances the yield of 2-KGA. This enhancement is attributed to a complex symbiotic relationship where B. megaterium provides essential growth factors, amino acids, and other metabolites that support the proliferation and metabolic activity of K. vulgare. The sporulation and subsequent lysis of B. megaterium are critical for the release of these vital cellular components into the culture medium.[1][2][3]
Metabolic Interactions and Signaling
The interaction between K. vulgare and B. megaterium is primarily a synergistic exchange of metabolites rather than a conventional signaling pathway. B. megaterium grows rapidly in the initial phase of fermentation and then undergoes sporulation and lysis, releasing a cocktail of nutrients that are consumed by K. vulgare.[2][3] Key metabolic exchanges include:
-
Nutrient Provision by B. megaterium: B. megaterium provides essential compounds such as amino acids, purines (guanine, adenine, hypoxanthine), erythrose, and erythritol.[2][4] These compounds are crucial for the growth of K. vulgare, which has limited biosynthetic capabilities for some of these molecules.
-
Enhanced Metabolism of K. vulgare: The presence of B. megaterium and its secreted factors stimulates the central carbon metabolism and L-sorbose oxidation pathway in K. vulgare, leading to higher 2-KGA production.[5][6]
-
Sporulation is Key: The sporulation of B. megaterium is a critical event, as the lysis of the mother cell during spore release provides a sustained source of nutrients for K. vulgare.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the co-culture of K. vulgare and B. megaterium for 2-KGA production.
Table 1: Effect of Temperature Control Strategies on 2-KGA Production
| Fermentation Strategy | 2-KGA Yield (g/L) | 2-KGA Productivity (g/L/h) | Reference |
| Single Temperature (29°C) | 87.63 ± 1.21 | 1.79 ± 0.15 | [7][8] |
| Three-Stage Temperature Control | 92.91 ± 1.02 | 2.19 ± 0.19 | [7][8] |
Table 2: Impact of B. megaterium Sporulation on Co-culture Performance
| B. megaterium Strain | Sorbose Conversion Rate Reduction (compared to wild-type) | K. vulgare Cell Number Reduction (compared to wild-type) | Reference |
| spo0A mutant (sporulation deficient) | 33% | 15% | [1] |
| spoVFA mutant (defective spore stability) | 70% | 49% | [1] |
Experimental Protocols
The following protocols provide a general framework for the co-culture of K. vulgare and B. megaterium. Optimization of specific parameters may be required depending on the specific strains and equipment used.
Media Preparation
Seed Culture Medium:
-
Corn steep liquor: 15 g/L
-
Yeast extract: 10 g/L
-
Urea: 2 g/L
-
KH₂PO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
CaCO₃: 5 g/L
-
L-sorbose: 20 g/L
-
pH: 7.0
Fermentation Medium:
-
Corn steep liquor: 40 g/L
-
Yeast extract: 5 g/L
-
Urea: 2 g/L
-
KH₂PO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
CaCO₃: 2 g/L
-
L-sorbose: 50 g/L (initial concentration)
-
pH: 6.7-7.0
Note: Sterilize all media by autoclaving at 121°C for 20 minutes. L-sorbose should be sterilized separately and added to the cooled medium.
Seed Culture Preparation
Objective: To prepare robust seed cultures of both K. vulgare and B. megaterium for inoculation into the fermentation vessel.
Protocol:
-
Inoculate a single colony of K. vulgare into 50 mL of seed culture medium in a 250 mL flask.
-
Inoculate a single colony of B. megaterium into 50 mL of seed culture medium in a 250 mL flask.
-
Incubate both flasks at 30°C with shaking at 200 rpm for 24-36 hours, or until the optical density at 600 nm (OD₆₀₀) reaches approximately 2.0-3.0.
Co-culture Fermentation Protocol (Three-Stage Temperature Control)
This protocol is based on a strategy to optimize the different phases of the co-culture: initial growth of B. megaterium, subsequent growth of K. vulgare, and finally, the 2-KGA production phase.[7][8]
Workflow Diagram:
Protocol:
-
Aseptically transfer the prepared fermentation medium to a sterilized fermentor.
-
Inoculate the fermentor with the seed cultures of K. vulgare and B. megaterium. A typical inoculation ratio is 1:1, with a total inoculum volume of 10% (v/v).
-
Stage 1 (0-16 hours): Set the temperature to 32°C to promote the rapid growth of B. megaterium. Maintain a pH of 6.7-7.0 by the automated addition of 40% (w/v) NaOH. Set aeration and agitation to maintain a dissolved oxygen (DO) level above 20%.
-
Stage 2 (16-30 hours): Decrease the temperature to 29°C. This temperature is optimal for the growth of K. vulgare. Continue to maintain pH and DO levels. During this stage, a feeding solution of 30% (w/v) L-sorbose can be gradually added to keep the substrate concentration below 55 g/L.[7]
-
Stage 3 (30 hours to end of fermentation): Increase the temperature to 35°C to enhance the activity of the L-sorbose dehydrogenase enzyme, which is responsible for the conversion of L-sorbose to 2-KGA.[7][8]
-
The fermentation is typically concluded when the L-sorbose concentration in the broth drops below 1 g/L.[7]
Analytical Methods
-
Cell Density: Monitor the growth of K. vulgare and B. megaterium by measuring the optical density at 600 nm (OD₆₀₀). Differential plate counting on selective agar media may be necessary to distinguish between the two species.
-
L-sorbose and 2-KGA Concentration: The concentrations of the substrate (L-sorbose) and the product (2-KGA) in the culture supernatant can be determined using High-Performance Liquid Chromatography (HPLC).
-
Column: A suitable ion-exchange or reversed-phase column.
-
Mobile Phase: Dilute sulfuric acid (e.g., 5 mM H₂SO₄).
-
Detection: Refractive index (RI) or UV detector at approximately 210 nm.
-
Conclusion
The co-culture of Ketogulonicigenium vulgare and Bacillus megaterium is a robust and efficient system for the production of 2-KGA. Understanding the metabolic interplay between these two microorganisms is crucial for optimizing fermentation conditions. The provided protocols, particularly the three-stage temperature control strategy, offer a solid foundation for achieving high yields and productivity. Further optimization of media components, inoculation ratios, and feeding strategies can lead to additional improvements in 2-KGA production.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolome profiling reveals metabolic cooperation between Bacillus megaterium and Ketogulonicigenium vulgare during induced swarm motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolome Profiling Reveals Metabolic Cooperation between Bacillus megaterium and Ketogulonicigenium vulgare during Induced Swarm Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced this compound production by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium using three-stage temperature control strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced this compound production by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium using three-stage temperature control strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Downstream Processing and Purification of 2-keto-L-gulonic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-keto-L-gulonic acid (2-KGA) is a key intermediate in the synthesis of Vitamin C (ascorbic acid). Its efficient purification from fermentation broths is a critical step in the overall production process. This document provides detailed application notes and protocols for the downstream processing and purification of 2-KGA, focusing on common and effective methodologies.
Section 1: Overview of Downstream Processing
The downstream processing of 2-KGA from a fermentation broth typically involves a multi-step approach to separate the product from biomass, salts, residual nutrients, and other impurities. The general workflow aims to increase the purity and concentration of 2-KGA to facilitate its crystallization or further conversion to ascorbic acid.
Caption: Overall workflow for 2-KGA downstream processing.
Section 2: Key Purification Steps and Experimental Protocols
Solid-Liquid Separation
Objective: To remove microbial cells and other insoluble materials from the fermentation broth.
Methods:
-
Centrifugation: Suitable for separating biomass. The addition of a flocculating agent can enhance separation efficiency.[1]
-
Filtration: Can be performed with or without filter aids.[2]
-
Ultrafiltration: A membrane-based technique that effectively removes cells and macromolecules.[1]
Protocol: Centrifugation
-
Transfer the fermentation broth into centrifuge tubes.
-
If using a flocculating agent, add it to the broth and mix gently according to the manufacturer's instructions.
-
Balance the centrifuge tubes and place them in the rotor.
-
Centrifuge at 5,000-10,000 x g for 15-30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the soluble 2-KGA. The pellet contains the biomass.
Ion Exchange Chromatography
Objective: To remove dissolved inorganic salts and charged impurities. This is often a two-step process involving cation and anion exchange.
2.2.1. Decationization (Cation Exchange)
Principle: A strongly acidic cation exchange resin in the hydrogen (H+) form is used to capture cations (e.g., Ca²⁺, Na⁺, K⁺, Mg²⁺) from the clarified broth, releasing H⁺ ions and thereby acidifying the solution.[1]
Caption: Cation exchange chromatography for 2-KGA purification.
Protocol: Decationization
-
Resin Preparation: Use a strongly acidic cation exchange resin (e.g., Amberlite 200C (H-type), Diaion SK1B (H-type)).[2] Pack the resin into a chromatography column and equilibrate with deionized water until the pH of the eluate is neutral.
-
Loading: Pass the clarified fermentation supernatant through the column at a controlled flow rate.
-
Washing: Wash the column with deionized water to elute the 2-KGA.
-
Collection: Collect the acidic eluate containing 2-KGA. The cations remain bound to the resin.
-
Regeneration: The resin can be regenerated with a strong acid (e.g., HCl or H₂SO₄) to remove the bound cations and convert it back to the H⁺ form.
2.2.2. Anion Exchange
Objective: To remove residual strong acid anions and other colored impurities. A weakly basic anion exchange resin in the hydroxyl (OH⁻) or a suitable salt form is often used.[1][3]
Protocol: Anion Exchange
-
Resin Preparation: Use a weakly basic anion exchange resin. Pack the resin into a column and equilibrate with deionized water.
-
Loading: Pass the decationized 2-KGA solution through the anion exchange column. Acidic impurities with a higher acidity than 2-KGA will be adsorbed by the resin.[2]
-
Collection: Collect the column effluent, which contains the purified 2-KGA.
-
Regeneration: The resin can be regenerated with a weak base (e.g., NaOH) followed by thorough washing with deionized water.
Concentration
Objective: To increase the concentration of 2-KGA in the solution to facilitate crystallization.
Methods:
-
Evaporation under reduced pressure: This is a common method to remove water at a lower temperature (e.g., < 60°C) to prevent degradation of 2-KGA.[1]
-
Reverse Osmosis: A membrane-based method that can also be used for concentration.[1]
Protocol: Evaporation under Reduced Pressure
-
Transfer the purified 2-KGA solution to a rotary evaporator.
-
Set the water bath temperature to 40-50°C.
-
Apply a vacuum to reduce the pressure.
-
Rotate the flask to ensure even heating and evaporation.
-
Continue evaporation until the desired concentration is reached.
Crystallization
Objective: To obtain solid, high-purity 2-KGA.
Methods:
-
Evaporative Crystallization: Further concentration of the solution under reduced pressure until crystals begin to form.[1]
-
Cooling Crystallization: Cooling a saturated solution of 2-KGA to induce crystallization.
-
Antisolvent Crystallization: Adding an organic solvent (e.g., ethanol) in which 2-KGA has low solubility to a concentrated aqueous solution to precipitate the product.[4]
Protocol: Evaporative and Cooling Crystallization
-
Concentrate the purified 2-KGA solution under reduced pressure at approximately 40°C.[1]
-
Continue concentration until the volume is reduced by 30-40%, leading to the formation of a crystal slurry.[1]
-
Optionally, cool the slurry to a lower temperature (e.g., 25°C) to maximize crystal yield.[1]
-
Separate the crystals from the mother liquor by filtration or centrifugation.[1]
-
Wash the crystals with a small amount of cold water to remove residual impurities.[1]
Solvent Extraction
Objective: An alternative to ion exchange and crystallization for purifying 2-KGA.
Protocol: Solvent Extraction
-
Contact the aqueous solution containing 2-KGA with a hydrocarbon solvent (e.g., kerosene) containing a high molecular weight aliphatic amine (e.g., Adogen 381).[1] This can be done at a slightly elevated temperature (e.g., 50°C).[1]
-
The 2-KGA will be extracted into the organic phase.
-
Separate the organic phase from the aqueous phase.
-
Re-extract the 2-KGA from the organic phase into an aqueous solution of a strong acid like nitric acid or hydrochloric acid.[1]
-
Isolate the 2-KGA from the aqueous extract by evaporation and crystallization.[1]
Drying
Objective: To remove residual water and obtain the final, stable 2-KGA product, often as a monohydrate.
Methods:
-
Heating under reduced pressure: For example, at 40°C under a vacuum of 5 mm Hg.[1]
-
Air drying: Using a flow of warm air, for instance, in a pneumatic transport drier at 75°C.[1]
Section 3: Quantitative Data Summary
The following tables summarize quantitative data from various purification protocols.
Table 1: Purity and Yield Data from Different Purification Strategies
| Purification Step/Method | Starting Material | Product Form | Purity | Yield/Recovery | Reference |
| Crystallization | Concentrated medium | 2-KGA monohydrate | ~100% | - | [1] |
| Recrystallization | Crystals from initial crystallization | 2-KGA monohydrate | 89% | - | [1] |
| Solvent Extraction & Crystallization | Demineralized medium (84% purity) | Crystallized product | 89% (as monohydrate) | 83% extraction | [1] |
| Ethanol Precipitation | Concentrated supernatant | 2-KGA salt | - | - | [4] |
Table 2: Operating Parameters for Selected Purification Steps
| Process Step | Parameter | Value | Unit | Reference |
| Fermentation | 2-KGA concentration in broth | 142 | g/L | [2] |
| Fermentation | 2-KGA concentration in broth | 93.5 | g/L | [4] |
| Concentration | Temperature | < 60 | °C | [1] |
| Crystallization | Temperature | ~40 | °C | [1] |
| Solvent Extraction | Temperature | 50 | °C | [1] |
| Drying | Temperature (vacuum) | 40 | °C | [1] |
| Drying | Pressure (vacuum) | 5 | mm Hg | [1] |
| Drying | Temperature (air) | 75 | °C | [1] |
Section 4: Concluding Remarks
The choice of a specific downstream processing strategy for 2-KGA will depend on factors such as the initial concentration in the fermentation broth, the nature of impurities, the desired final purity, and economic considerations. A combination of solid-liquid separation, ion exchange chromatography, concentration, and crystallization is a robust and commonly employed pathway to achieve high-purity 2-KGA. For specific impurity profiles, solvent extraction can be a viable alternative or complementary step. Careful optimization of each unit operation is crucial for maximizing overall yield and product quality.
References
- 1. US4990441A - Process for separating this compound from a fermented medium - Google Patents [patents.google.com]
- 2. US5202476A - Purification of this compound - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. US5312741A - Process for producing this compound - Google Patents [patents.google.com]
Application Notes and Protocols for Immobilization of Ketogulonicigenium vulgare in 2-Keto-L-gulonic Acid (2-KGA) Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Keto-L-gulonic acid (2-KGA) is a crucial intermediate in the industrial synthesis of Vitamin C (L-ascorbic acid). The primary biotechnological route for 2-KGA production involves the fermentation of L-sorbose by Ketogulonicigenium vulgare.[1] This process is typically performed in a co-culture with a helper strain, such as Bacillus megaterium, which promotes the growth of K. vulgare and enhances 2-KGA yield.[1] While free-cell fermentation is the conventional approach, immobilization of K. vulgare offers several potential advantages, including increased cell density, enhanced stability, simplified product recovery, and the potential for continuous operation.
These application notes provide a detailed overview of potential immobilization techniques for K. vulgare in 2-KGA production. Although specific literature on the immobilization of K. vulgare is limited, this document outlines protocols adapted from successful immobilization of other keto acid-producing bacteria, such as Pseudomonas plecoglossicida, which can serve as a strong starting point for research and development.[2][3]
Proposed Immobilization Techniques
Two primary methods are proposed for the immobilization of K. vulgare: entrapment in calcium alginate and adsorption onto porous carriers.
-
Entrapment in Calcium Alginate: This is a widely used, simple, and mild immobilization technique. Bacterial cells are mixed with a sodium alginate solution, which is then extruded into a calcium chloride solution. The Ca²⁺ ions cross-link the alginate chains, forming insoluble beads that physically entrap the microorganisms. This method generally preserves high cell viability.
-
Adsorption onto Porous Carriers: In this method, microbial cells adhere to the surface of a carrier material through physical interactions. A variety of organic and inorganic materials with porous surfaces can be used, providing a large surface area for cell attachment. The choice of carrier can influence cell loading and biocatalyst stability.
Quantitative Data Summary
| Carrier Material | Organism | Product | 2KDG Concentration (g/L) | Productivity (g/L·h) | Conversion Ratio (%) | Reusability | Reference |
| Calcium Alginate | Pseudomonas plecoglossicida | 2-keto-D-gluconic acid | 171.77 | 3.58 | 98.38 | 9 cycles | [2] |
| κ-Carrageenan | Pseudomonas plecoglossicida | 2-keto-D-gluconic acid | - | - | - | - | [2] |
| Chitosan | Pseudomonas plecoglossicida | 2-keto-D-gluconic acid | - | - | - | - | [2] |
| Poly(vinyl alcohol)-alginate | Pseudomonas plecoglossicida | 2-keto-D-gluconic acid | - | - | - | - | [2] |
Note: The data presented is for a different microorganism and product but illustrates the potential of immobilization for enhancing keto acid production.
Experimental Protocols
Protocol 1: Entrapment of K. vulgare in Calcium Alginate
This protocol is adapted from the methodology used for Pseudomonas plecoglossicida.[2][3]
Materials:
-
Ketogulonicigenium vulgare cell culture
-
Bacillus megaterium cell culture (helper strain)
-
Sterile sodium alginate solution (2-4% w/v in distilled water)
-
Sterile calcium chloride solution (0.2 M)
-
Fermentation medium for 2-KGA production
-
Sterile physiological saline (0.9% NaCl)
-
Syringe with a needle or a peristaltic pump with a nozzle
Procedure:
-
Cell Preparation:
-
Culture K. vulgare and B. megaterium to the desired growth phase in their respective optimal media.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellets twice with sterile physiological saline.
-
Resuspend the cell pellets of both strains in a minimal volume of sterile saline to create a dense cell suspension. The ratio of K. vulgare to B. megaterium should be optimized for maximum 2-KGA production.
-
-
Immobilization:
-
Aseptically mix the cell suspension with the sterile sodium alginate solution. The final cell concentration and alginate concentration should be optimized.
-
Extrude the cell-alginate mixture dropwise into the sterile calcium chloride solution from a height of approximately 10-20 cm. This can be done using a syringe and needle or a peristaltic pump.
-
Allow the resulting beads to harden in the CaCl₂ solution for at least 30-60 minutes with gentle stirring.
-
Collect the immobilized cell beads by decantation or filtration.
-
Wash the beads with sterile physiological saline to remove excess calcium chloride and un-entrapped cells.
-
-
Fermentation:
-
Introduce the immobilized cell beads into the fermentation medium containing L-sorbose as the substrate.
-
Conduct the fermentation under optimized conditions (e.g., temperature, pH, aeration).
-
Monitor the production of 2-KGA over time using appropriate analytical methods (e.g., HPLC).
-
-
Reusability:
-
After each fermentation batch, recover the beads, wash them with sterile saline, and transfer them to a fresh fermentation medium.
-
Protocol 2: Adsorption of K. vulgare onto a Porous Carrier
Materials:
-
Ketogulonicigenium vulgare and Bacillus megaterium cell suspension (prepared as in Protocol 1)
-
Porous carrier material (e.g., porous glass beads, ceramic rings, or polyurethane foam), sterilized.
-
Fermentation medium.
-
Shaking incubator or bioreactor.
Procedure:
-
Carrier Preparation:
-
Wash the carrier material thoroughly with distilled water and dry.
-
Sterilize the carrier by autoclaving or other suitable methods.
-
-
Immobilization:
-
Aseptically place the sterilized carrier material into a sterile flask or bioreactor.
-
Add the prepared cell suspension of K. vulgare and B. megaterium.
-
Incubate under gentle agitation for a sufficient period (e.g., 12-24 hours) to allow for cell attachment to the carrier surface.
-
-
Fermentation:
-
After the immobilization period, decant the supernatant containing unattached cells.
-
Add fresh, sterile fermentation medium to the bioreactor containing the carrier with immobilized cells.
-
Proceed with the fermentation under optimized conditions.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Production of 2-keto-gluconic acid from glucose by immobilized Pseudomonas plecoglossicida resting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of 2-keto-gluconic acid from glucose by immobilized Pseudomonas plecoglossicida resting cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming substrate inhibition in 2-keto-L-gulonic acid fermentation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to substrate inhibition in 2-keto-L-gulonic acid (2-KGA) fermentation.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of 2-KGA fermentation?
A1: Substrate inhibition is a common phenomenon in microbial fermentation where the rate of cell growth and product formation decreases at high concentrations of the substrate.[1] In 2-KGA production, the primary substrates, such as L-sorbose or glucose, can become inhibitory when their concentration exceeds an optimal level.[1][2] This occurs because excess substrate molecules can bind to the enzymes involved in the metabolic pathway in a non-productive manner, hindering the overall reaction rate.[3][4] High substrate concentrations can also lead to detrimental effects like high osmotic pressure and viscosity, which impede nutrient and oxygen transport.[1]
Q2: What are the typical signs of substrate inhibition in my fermentation experiment?
A2: Key indicators of substrate inhibition include:
-
A noticeable decrease in the specific growth rate of the microbial culture despite an abundance of substrate.[1]
-
A drop in 2-KGA productivity (g/L/h) even though the substrate has not been depleted.
-
The fermentation process stalls or proceeds very slowly after an initial phase of activity.
-
Accumulation of intermediate metabolites or byproducts, suggesting a bottleneck in the main production pathway.[5]
Q3: Which substrates are known to cause inhibition in 2-KGA fermentation?
A3: The primary substrates used for 2-KGA production are the main culprits of inhibition.
-
L-sorbose: In the widely used co-culture system of Ketogulonicigenium vulgare and a helper strain (like Bacillus spp.), high concentrations of L-sorbose can significantly inhibit the growth of the helper strain, which in turn affects the growth of K. vulgare and overall 2-KGA yield.[2]
-
Glucose: In processes using single strains like Pseudomonas plecoglossicida or engineered Gluconobacter japonicus to produce 2-KGA (or its isomer 2-keto-D-gluconic acid) directly from glucose, excessive glucose concentrations can negatively impact cell growth and productivity.[6]
Q4: How does substrate inhibition mechanistically affect 2-KGA production?
A4: Substrate inhibition impacts production by limiting the growth of the microorganisms responsible for the bioconversion.[1] The enzymes that convert the substrate (e.g., L-sorbose or glucose) into 2-KGA become less efficient at high substrate levels. This can be modeled by kinetic equations, such as the Haldane-Andrew model, which account for the reduction in reaction velocity at supra-optimal substrate concentrations.[1][3] In co-culture systems, the inhibition of the helper strain by L-sorbose disrupts the symbiotic relationship, as K. vulgare relies on the helper to provide essential growth factors.[2][7]
Troubleshooting Guide
Problem: My 2-KGA productivity is declining, but the substrate concentration is still high.
This is a classic sign of substrate inhibition. The following troubleshooting steps and solutions can help mitigate the issue.
Solution 1: Implement a Fed-Batch Fermentation Strategy
A fed-batch process is the most common and effective method to overcome substrate inhibition.[1] By feeding the substrate continuously or intermittently throughout the fermentation, its concentration in the bioreactor can be maintained at an optimal, non-inhibitory level.[6]
Caption: Workflow for implementing a fed-batch strategy.
Solution 2: Develop a Troubleshooting Logic
When encountering low productivity, a systematic approach can identify the root cause and the appropriate solution.
Caption: Troubleshooting logic for low 2-KGA productivity.
Solution 3: Consider Advanced Strategies
If fed-batch fermentation is not sufficient or feasible, other advanced methods can be employed.
-
Cell Immobilization: Immobilizing microbial cells on carriers can create a microenvironment that protects them from high substrate concentrations in the bulk medium.[1][8] This technique can improve stability and productivity.[8]
-
Metabolic and Tolerance Engineering: Modifying the microbial strain to enhance its tolerance to high substrate concentrations is a powerful strategy.[9][10] This can involve overexpressing genes related to stress response or modifying metabolic pathways to reduce the accumulation of inhibitory intermediates.[5][9] For co-cultures, evolving a more L-sorbose-tolerant helper strain can significantly boost 2-KGA yield.[2]
-
Two-Stage Semi-Continuous Fermentation: This strategy involves a first stage optimized for cell growth at a non-inhibitory substrate concentration, followed by a second stage where a high concentration of substrate is fed for efficient product conversion by the high-density culture.[11]
Quantitative Data on Fermentation Strategies
The choice of fermentation strategy significantly impacts the final product titer, yield, and productivity.
Table 1: Comparison of Fermentation Strategies for 2-KGA and Isomer Production
| Fermentation Strategy | Microorganism | Substrate | Max Titer (g/L) | Productivity (g/L/h) | Yield (g/g) | Citation |
|---|---|---|---|---|---|---|
| Fed-Batch | Pseudomonas plecoglossicida JUIM01 | Glucose | 205.67 | 6.86 | 0.953 | [6] |
| Fed-Batch | Metabolically Engineered Gluconobacter japonicus | Glucose | 235.3 | 2.99 | - | [5][12] |
| Two-Stage Semi-Continuous | Pseudomonas plecoglossicida JUIM01 | Rice Starch Hydrolyzate (Glucose) | ~139.8 | 8.97 | 0.987 | [11] |
| Immobilized Resting Cells | Pseudomonas plecoglossicida | Glucose | 172.5 | 3.59 | 1.06 | [8] |
| Co-culture Fed-Batch | K. vulgare & L-sorbose-tolerant Bacillus cereus | L-sorbose (11%) | ~80.0 | - | - |[2] |
Experimental Protocols
Protocol: Fed-Batch Fermentation of P. plecoglossicida for 2-KGA Production
This protocol is a representative example based on published methodologies for mitigating substrate inhibition.[6]
Objective: To produce 2-KGA using a fed-batch strategy to maintain a low, non-inhibitory glucose concentration.
1. Materials & Media:
-
Strain: Pseudomonas plecoglossicida JUIM01
-
Seed Medium (g/L): Glucose 20, Corn Steep Liquor 15, Urea 2, KH₂PO₄ 2, MgSO₄·7H₂O 0.5. Adjust pH to 7.0.
-
Initial Fermentation Medium (g/L): Glucose 115, Corn Steep Liquor 5, Urea 2, KH₂PO₄ 2, MgSO₄·7H₂O 0.5, CaCO₃ 35, Antifoaming agent 0.2.[6]
-
Feeding Solution: Concentrated glucose solution (e.g., 400-600 g/L).
2. Equipment:
-
30 L stirred-tank bioreactor
-
Peristaltic pump for feeding
-
Probes for online monitoring of pH, Dissolved Oxygen (DO), and temperature
-
Spectrophotometer and HPLC for offline analysis
3. Methodology:
-
Seed Culture: Inoculate a single colony into a 500 mL flask containing 50 mL of seed medium. Incubate at 30°C and 200 rpm for approximately 12-16 hours.
-
Inoculation: Transfer the seed culture (e.g., 1.5 L) into the 30 L bioreactor containing 15 L of the initial fermentation medium.[6]
-
Initial Batch Phase: Run the fermentation in batch mode. Maintain temperature at 30°C, pH at 6.5 (controlled with NH₃·H₂O), and DO above 30% (by adjusting agitation and aeration rate).
-
Fed-Batch Phase:
-
Monitor the glucose concentration periodically using HPLC or an enzymatic assay.
-
When the glucose concentration drops to a predetermined setpoint (e.g., below 20 g/L), begin the fed-batch stage.
-
Pump the concentrated glucose feeding solution into the fermenter at a controlled rate to maintain the glucose concentration within the optimal, non-inhibitory range.
-
-
Sampling & Analysis: Withdraw samples aseptically at regular intervals (e.g., every 4-6 hours). Analyze for:
-
Cell density (OD₆₀₀)
-
Residual glucose concentration (HPLC)
-
2-KGA concentration (HPLC)
-
-
Harvesting: Terminate the fermentation when 2-KGA production ceases or declines significantly.
Metabolic Pathway Overview
Understanding the conversion process helps in identifying potential bottlenecks.
Caption: Substrate inhibition's effect on the 2-KGA pathway.
References
- 1. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 2. Enhanced this compound production by applying l-sorbose-tolerant helper strain in the co-culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faieafrikanart.com [faieafrikanart.com]
- 4. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing 2-Ketogluconate Production of Pseudomonas plecoglossicida JUIM01 by Maintaining the Carbon Catabolite Repression of 2-Ketogluconate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Production of 2-keto-gluconic acid from glucose by immobilized Pseudomonas plecoglossicida resting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic and tolerance engineering of Komagataella phaffii for 2-phenylethanol production through genome-wide scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Two-Stage Semi-Continuous 2-Keto-Gluconic Acid (2KGA) Production by Pseudomonas plecoglossicida JUIM01 From Rice Starch Hydrolyzate [frontiersin.org]
- 12. Efficient biosynthesis of 2-keto-D-gluconic acid by fed-batch culture of metabolically engineered Gluconobacter japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phage Contamination in Industrial 2-KGA Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing bacteriophage contamination during the industrial fermentation of 2-Keto-L-gulonic acid (2-KGA).
Frequently Asked Questions (FAQs)
Q1: What is bacteriophage (phage) contamination in the context of 2-KGA fermentation?
A1: Bacteriophage contamination is the introduction and proliferation of viruses that specifically infect and destroy the bacteria used for 2-KGA production, such as Pseudomonas fluorescens or Ketogulonicigenium vulgare.[1][2] This can lead to significant disruptions in the fermentation process, including reduced product yield or complete batch failure.[3][4]
Q2: What are the common signs of a phage infection in a 2-KGA fermentation batch?
A2: Signs of a phage infection can appear suddenly and include:
-
A rapid drop in the optical density (OD600) of the culture broth.
-
Stalled or decreased 2-KGA production and glucose consumption.[1]
-
Lysis (bursting) of bacterial cells, which can lead to a clearing of the typically turbid fermentation broth.
-
A significant drop in pH that is not correlated with product formation.[5]
-
Foaming in the bioreactor.[4]
Q3: What are the primary sources of phage contamination in a fermentation facility?
A3: Phages are ubiquitous in the environment and can be introduced into the fermentation process through several vectors.[4] Common sources include:
-
Raw materials that have not been properly sterilized.
-
Contaminated process equipment, including bioreactors, tubing, and sensors.
-
The air supply to the bioreactor.[6]
-
Personnel (e.g., through contaminated clothing or hands).
-
The starter cultures themselves, if not properly maintained and screened.[7]
Q4: How can phage contamination be prevented?
A4: A systematic and proactive approach is crucial for preventing phage contamination. Key strategies include:
-
Good Factory Hygiene: Implementing and adhering to strict sanitation and sterilization protocols for all equipment and surfaces.[8]
-
Raw Material Sterilization: Ensuring all media components and water are effectively sterilized before use.[8]
-
Air Filtration: Using high-efficiency particulate air (HEPA) filters for the air supply to the bioreactors.[6]
-
Phage Monitoring: Regularly sampling and testing for the presence of phages in the fermentation process and the surrounding environment.[3]
-
Use of Phage-Resistant Strains: Developing or obtaining bacterial strains that are resistant to common phages.[9][10][11] This can be achieved through spontaneous mutation and selection or genetic engineering techniques like CRISPR/Cas9.[12]
-
Strain Rotation: Periodically rotating the production strains to prevent the buildup of specific phages in the facility.[6]
Troubleshooting Guide
Problem 1: My 2-KGA fermentation has suddenly stopped, and the optical density of the culture is decreasing rapidly.
-
Possible Cause: This is a classic sign of a virulent phage infection leading to widespread cell lysis.[1]
-
Troubleshooting Steps:
-
Isolate the Bioreactor: Immediately isolate the affected bioreactor to prevent cross-contamination to other batches.
-
Confirm Phage Presence: Take a sample of the fermentation broth for phage detection. The most common method is the plaque assay.
-
Remedial Action (if feasible): In some cases, a remedial action of feeding fresh seed culture to the infected broth can restore fermentation performance.[1][13] This approach aims to introduce a healthy, growing population of bacteria to outcompete the phage replication cycle.
-
Terminate and Decontaminate: If the infection is severe or remedial action is not successful, terminate the batch. Thoroughly clean and sterilize the bioreactor and all associated equipment. Use a proven virucidal agent.
-
Investigate the Source: Conduct a thorough investigation to identify the source of the contamination to prevent future occurrences.
-
Problem 2: The 2-KGA production rate is significantly lower than expected, but the cell density is stable.
-
Possible Cause: This could be due to a chronic or less virulent phage infection that does not cause immediate cell lysis but still impacts the metabolic activity of the production strain.[4] It could also be a result of suboptimal fermentation conditions.
-
Troubleshooting Steps:
-
Monitor Key Parameters: Closely monitor other fermentation parameters such as glucose consumption rate, pH, and dissolved oxygen to identify any other deviations from the norm.
-
Test for Phages: Perform sensitive phage detection methods, such as qPCR, on broth samples to detect low levels of phage DNA.[14]
-
Evaluate Raw Materials: Test raw material batches for the presence of inhibitory substances or phages.
-
Isolate and Characterize the Phage: If a phage is detected, isolate and characterize it to understand its lifecycle and potential for developing resistant host strains.
-
Develop Phage-Resistant Strains: Initiate a program to develop or screen for strains resistant to the identified phage.[15]
-
Data Presentation
Table 1: Impact of Phage KSL-1 Infection and Remedial Action on 2-KGA Fermentation with Pseudomonas fluorescens K1005
| Parameter | Normal Fermentation | Phage Infection at 0h (No Remediation) | Phage Infection at 0h (With Fresh Seed Culture Feeding) |
| Fermentation Time (h) | 72 | >80 (incomplete) | 80 |
| Final 2-KGA Conc. (g/L) | 171.34 | 143.89 | 159.89 |
| Productivity (g/L·h) | 2.38 | 1.80 | 2.00 |
| Yield (g/g) | 0.95 | 0.80 | 0.89 |
Data sourced from a study on the remediation of phage KSL-1 infection.[1][13]
Experimental Protocols
Protocol 1: Phage Detection by Double Agar Overlay Plaque Assay
This method is a standard technique for detecting and quantifying infectious phage particles.[14]
Materials:
-
Bottom agar plates (e.g., LB agar)
-
Top agar (e.g., LB broth with 0.7% agar), kept molten at 45-50°C
-
Host bacterial strain in the exponential growth phase
-
Fermentation broth sample (serially diluted)
-
Sterile pipettes, tubes, and incubator
Methodology:
-
Prepare Serial Dilutions: Prepare a series of 10-fold dilutions of the fermentation broth sample in a suitable sterile buffer (e.g., SM buffer).
-
Inoculation: In a sterile tube, mix 100 µL of a specific dilution of the sample with 100 µL of the host bacterial culture.
-
Incubation: Incubate the mixture for 15-20 minutes at 37°C to allow for phage adsorption to the bacterial cells.
-
Plating: Add 3-4 mL of the molten top agar to the tube, mix gently, and immediately pour the entire contents onto a pre-warmed bottom agar plate.
-
Solidification and Incubation: Allow the top agar to solidify completely. Invert the plates and incubate at 37°C overnight.
-
Observation: Look for the formation of plaques, which are clear zones on the bacterial lawn, indicating areas of cell lysis caused by phages.
-
Quantification: Count the number of plaques on a plate with a countable number (typically 30-300). Calculate the phage titer in plaque-forming units per milliliter (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of sample plated in mL)
Visualizations
References
- 1. A novel bacteriophage KSL-1 of 2-Keto-gluconic acid producer Pseudomonas fluorescens K1005: isolation, characterization and its remedial action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacteriophage Challenges in Industrial Processes: A Historical Unveiling and Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacteriophages in food fermentations: new frontiers in a continuous arms race - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phages and fermentation - Phage Consultants [phageconsultants.com]
- 5. Bacteriophages and dairy fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. caister.com [caister.com]
- 9. Phage resistant Escherichia coli strains developed to reduce fermentation failure - Microbiome Times Magazine [microbiometimes.com]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Systematic strategies for developing phage resistant Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacteriophage-resistant industrial fermentation strains: from the cradle to CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel bacteriophage KSL-1 of 2-Keto-gluconic acid producer Pseudomonas fluorescens K1005: isolation, characterization and its remedial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Bacteriophage Enumeration and Detection Methods [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing 2-Keto-L-Gulonic Acid (2-KGA) Export
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges in enhancing the export of 2-keto-L-gulonic acid (2-KGA) from producing microbial cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary bottleneck in secreting 2-KGA from producer cells?
A1: A major bottleneck for efficient bioproduction is the export of organic acids across the microbial plasma membrane.[1] While cells naturally export metabolic products, the native transport machinery is often insufficient to handle the high flux required for industrial production. This can lead to intracellular accumulation of 2-KGA, causing product inhibition, cellular toxicity, and limiting the overall yield and productivity of the fermentation process.
Q2: Are there any known dedicated exporter proteins for 2-KGA?
A2: Currently, dedicated proteins for the active export of 2-KGA have not been extensively characterized. Much of the research has focused on preventing the re-import of 2-KGA after it has been synthesized in the periplasm or exported. For instance, in Pseudomonas plecoglossicida, the transporter KguT is responsible for the import of 2-KGA for catabolism.[2][3] A common strategy to increase net 2-KGA accumulation is to inactivate the kguT gene, thereby preventing the cell from consuming the product.[2][4]
Q3: If there are no known dedicated 2-KGA exporters, what transporter families should I investigate?
A3: Several transporter families are excellent candidates for exporting 2-KGA and other sugar acids. These include:
-
The Major Facilitator Superfamily (MFS): This is a large and diverse family of secondary transporters that includes exporters for various organic acids, such as citrate (CexA) and other sugar acids.[5][6]
-
The SET (Sugar Efflux Transporter) Family: Proteins like SetA from E. coli are known proton motive force-driven efflux pumps with broad specificity for various sugars and their analogs, making them promising candidates for engineering.[7][8]
-
The Drug/H+ Antiporter (DHA1) Family: The citrate exporter CexA from Aspergillus niger belongs to this family and has been functionally characterized.[5][9] Homologs could be explored for 2-KGA transport.
Q4: What are the main strategies to enhance 2-KGA export?
A4: The two primary strategies are:
-
Blocking Re-uptake: This involves identifying and knocking out transporters responsible for importing 2-KGA back into the cytoplasm. The inactivation of the kguT gene in Pseudomonas is a prime example of this successful approach.[2]
-
Overexpressing Efflux Pumps: This involves identifying a candidate exporter protein (from the native host or a heterologous source) and overexpressing it to actively pump 2-KGA out of the cell. This strategy has proven effective for other organic acids like citric and L-malic acid.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments to enhance 2-KGA export.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or no increase in extracellular 2-KGA titer after overexpressing a candidate exporter. | 1. The selected transporter does not recognize 2-KGA as a substrate.2. The protein is not expressed or is expressed at very low levels.3. The protein is misfolded or forms inclusion bodies.4. The protein is not correctly inserted into the cell membrane. | 1. Select candidates from families known to transport structurally similar sugar acids.2. Verify protein expression via SDS-PAGE and Western Blot. Optimize codon usage for the host organism.3. Lower the induction temperature and/or inducer concentration (e.g., IPTG) to slow down expression and promote proper folding.[10] Co-express chaperone proteins.4. Confirm membrane localization using fluorescence microscopy with a GFP-tagged transporter. |
| Host cell growth is severely inhibited or cells lyse after inducing transporter expression. | 1. The overexpressed membrane protein is toxic to the host. This is a common issue with membrane proteins.2. The transporter is depleting essential metabolites from the cytoplasm.3. Massive export of 2-KGA rapidly acidifies the culture medium to an inhibitory pH. | 1. Use a tightly regulated or weaker promoter to reduce the expression level. Methods like "restrained expression" can mitigate toxicity.[11] Switch to a more robust host strain, such as E. coli C41(DE3) or C43(DE3), which are tolerant to toxic membrane proteins.2. Ensure the culture medium is rich in essential nutrients. Characterize the substrate specificity of the transporter.3. Implement real-time pH control in the bioreactor, adding a base (e.g., NaOH or CaCO₃) as acid is produced. |
| The 2-KGA production rate decreases over time, even with the engineered strain. | 1. The product (2-KGA) is being degraded or consumed by the host after the primary carbon source (e.g., glucose) is depleted.2. Phage contamination is lysing the producer cells. | 1. Implement a fed-batch fermentation strategy to maintain a low but non-zero concentration of the primary carbon source, which can repress the catabolism of 2-KGA.2. Isolate and characterize the phage. Develop phage-resistant strains or implement remedial actions like feeding fresh seed culture.[12][13] |
| Difficulty in quantifying the export rate. | 1. The transport assay is not sensitive enough.2. Re-import of 2-KGA by other transporters masks the export activity. | 1. Use radiolabeled 2-KGA or a sensitive HPLC method for quantification.[11] Develop a whole-cell biosensor that responds to extracellular 2-KGA.2. Perform transport assays in a host strain where known or potential 2-KGA importers (like kguT) have been deleted. |
Data on Enhanced Organic Acid Production
While specific quantitative data for enhancing 2-KGA export via transporter overexpression is limited, data from other organic acids demonstrate the potential of this strategy.
Table 1: Examples of Enhanced Organic Acid Production via Transporter Engineering.
| Target Acid | Host Organism | Transporter Overexpressed | Titer/Yield Improvement | Reference |
|---|---|---|---|---|
| L-Malic Acid | Aspergillus niger | dct5 | 48% increase in titer (from 11.02 g/L to 16.33 g/L) | [2] |
| Succinic Acid | Aspergillus niger | dct2 | 10% increase in titer (from 5.69 g/L to 6.28 g/L) | [2] |
| Citric Acid | Aspergillus niger | CexA | Significant increase in secreted citrate | [1] |
| Propionic Acid | Pseudomonas putida| PP_1271 (MFS transporter) | Increased tolerance and production |[14] |
Experimental Protocols
Protocol 1: Functional Characterization of a Candidate 2-KGA Transporter
This protocol outlines the steps to verify if a candidate protein can transport 2-KGA using a whole-cell uptake assay.
-
Strain and Plasmid Construction:
-
Select a suitable host strain, preferably one that does not efficiently metabolize 2-KGA (e.g., E. coli with key catabolic genes deleted).
-
Clone the candidate transporter gene into an expression vector with a tightly inducible promoter (e.g., pET vector series with a T7 promoter).
-
Transform the expression plasmid into the host strain (e.g., E. coli BL21(DE3)).
-
-
Protein Expression:
-
Grow the recombinant strain in LB medium with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with an optimized concentration of IPTG (e.g., 0.1 mM) and incubate at a lower temperature (e.g., 18-25°C) for 4-16 hours to promote correct folding and membrane insertion.
-
-
Uptake Assay:
-
Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C).
-
Wash the cell pellet twice with a cold assay buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 10 mM MgCl₂).
-
Resuspend the cells in the assay buffer to a final OD₆₀₀ of 10.0.
-
Initiate the transport reaction by adding a known concentration of 2-KGA (e.g., 100 µM). For kinetic analysis, use a range of concentrations.
-
Take samples (e.g., 100 µL) at various time points (e.g., 0, 30, 60, 120, 300 seconds).
-
Immediately stop the reaction by filtering the sample through a 0.22 µm filter and washing with an ice-cold stop buffer (assay buffer without 2-KGA).
-
Alternatively, centrifuge the sample through a layer of silicone oil to separate cells from the medium.
-
-
Quantification:
-
Lyse the harvested cells to release intracellular contents.
-
Quantify the intracellular concentration of 2-KGA using HPLC or an enzymatic assay.
-
Calculate the transport rate (e.g., in nmol/min/mg dry cell weight). Compare the rate to a control strain carrying an empty vector.
-
Visualizations
Logical & Experimental Workflows
A systematic approach is crucial for identifying and validating novel transporters.
Caption: Workflow for identifying and engineering novel 2-KGA transporters.
Regulatory Pathway
Understanding the native regulation of related metabolic pathways can reveal targets for engineering.
Caption: Regulation of 2-KGA metabolism in Pseudomonas plecoglossicida.
References
- 1. Membrane transporters in the bioproduction of organic acids: state of the art and future perspectives for industrial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microbial membrane transport proteins and their biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transporter Engineering in Microbial Cell Factory Boosts Biomanufacturing Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural characterization of the Aspergillus niger citrate transporter CexA uncovers the role of key residues S75, R192 and Q196 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation and Function of Escherichia coli Sugar Efflux Transporter A (SetA) during Glucose-Phosphate Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation and function of Escherichia coli sugar efflux transporter A (SetA) during glucose-phosphate stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Restrained expression, a method to overproduce toxic membrane proteins by exploiting operator–repressor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of 2-keto-gulonic acid yield by serial subcultivation of co-cultures of Bacillus cereus and Ketogulonicigenium vulgare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and Analysis of the Putative Pentose Sugar Efflux Transporters in Escherichia coli | PLOS One [journals.plos.org]
- 14. Stress-Responsive Systems Set Specific Limits to the Overproduction of Membrane Proteins in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of One-Step vs. Two-Step 2-keto-L-gulonic Acid Fermentation for Pharmaceutical Precursor Production
A comprehensive guide for researchers and drug development professionals on the prevailing fermentation strategies for 2-keto-L-gulonic acid (2-KGA), a key precursor to Vitamin C. This report details the operational principles, comparative performance metrics, and underlying metabolic pathways of both one-step and two-step fermentation processes, supported by experimental data and protocols.
The industrial production of this compound (2-KGA), an essential intermediate in the synthesis of ascorbic acid (Vitamin C), predominantly relies on microbial fermentation. Over the years, two primary strategies have emerged: the well-established two-step fermentation process and the more recently developed one-step fermentation method. This guide provides an objective comparison of these two approaches, offering insights into their respective advantages and limitations to aid researchers and professionals in process selection and development.
Executive Summary
The traditional two-step fermentation process is a robust and widely implemented method characterized by high yields. It involves two distinct microbial conversion stages: the oxidation of D-sorbitol to L-sorbose by Gluconobacter oxydans, followed by the conversion of L-sorbose to 2-KGA by a symbiotic co-culture of Ketogulonicigenium vulgare and a companion strain, such as Bacillus megaterium.[1][2] In contrast, one-step fermentation aims to streamline production by utilizing a single, often genetically engineered, microorganism to directly convert a readily available substrate like D-glucose or D-sorbitol into 2-KGA.[3][4] This approach offers the potential for reduced operational complexity and costs, though it often faces challenges in achieving the high titers and yields seen in the two-step process.[2][5]
Comparative Data on Fermentation Performance
The selection of a fermentation strategy is heavily influenced by key performance indicators such as product yield, productivity, and final concentration. The following tables summarize quantitative data from various studies to facilitate a direct comparison between the one-step and two-step processes.
| Parameter | One-Step Fermentation (Engineered Strains) | Two-Step Fermentation (Co-culture) | References |
| Starting Substrate | D-Glucose / D-Sorbitol | D-Sorbitol | [2][3] |
| Final 2-KGA Concentration (g/L) | 30.5 - 72.4 | 90 - 118.5 | [2][4][6] |
| Molar Conversion Yield (%) | 33.6 - 71.2 | ~90 | [4][6] |
| Productivity (g/L/h) | Varies | 2.15 - 2.55 | [6] |
| Fermentation Time (h) | 36 - 168 | Varies | [2][3] |
Table 1: Comparative Performance of One-Step vs. Two-Step 2-KGA Fermentation.
| Microorganism(s) | Process | Substrate | 2-KGA Titer (g/L) | Conversion Rate (%) | Reference |
| Gluconobacter oxydans (engineered) | One-Step | D-Sorbitol | 42.6 | - | [3] |
| Escherichia coli (engineered) | One-Step | L-Sorbose | 72.4 | 71.2 | [4][7] |
| Gluconobacter oxydans & Ketogulonicigenium vulgare (co-culture) | One-Step | D-Sorbitol | 76.6 | - | [2][5] |
| Ketogulonicigenium vulgare & Bacillus megaterium | Two-Step | L-Sorbose | 92.91 | - | [8][9] |
| Ketogulonicigenium vulgare & Xanthomonas maltophilia | Two-Step (continuous) | L-Sorbose | 118.5 | 90.1 (molar) | [6] |
Table 2: Performance of Different Microbial Systems in 2-KGA Production.
Metabolic Pathways and Experimental Workflows
Understanding the underlying biochemical conversions and the practical steps involved in each fermentation process is crucial for optimization and troubleshooting.
Two-Step Fermentation Pathway
The conventional two-step process begins with the bioconversion of D-sorbitol to L-sorbose. This is followed by the oxidation of L-sorbose to L-sorbosone and subsequently to 2-KGA. The companion bacterium in the second step plays a vital role by providing essential growth factors for K. vulgare, which is auxotrophic for several metabolites.[1][2]
Caption: Metabolic pathway of the two-step 2-KGA fermentation process.
One-Step Fermentation Pathway (from D-Sorbitol)
In a one-step process using an engineered Gluconobacter oxydans, the metabolic machinery for converting L-sorbose to 2-KGA is introduced into the same organism that performs the initial D-sorbitol to L-sorbose conversion.[10]
Caption: Metabolic pathway of one-step 2-KGA fermentation from D-sorbitol.
One-Step Fermentation Pathway (from D-Glucose)
A more ambitious one-step approach involves the conversion of D-glucose to 2-KGA. This pathway requires the introduction of enzymes for the conversion of a glucose-derived intermediate, 2,5-diketo-D-gluconic acid (2,5-DKG), to 2-KGA.[11][12]
Caption: Metabolic pathway of one-step 2-KGA fermentation from D-glucose.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are synthesized protocols for the key fermentation processes.
Two-Step Fermentation Protocol (K. vulgare and B. megaterium Co-culture)
Step 1: Seed Culture Preparation
-
Inoculate Ketogulonicigenium vulgare and Bacillus megaterium separately into appropriate seed culture media.
-
Incubate K. vulgare at 28-30°C for 48-72 hours with agitation.
-
Incubate B. megaterium at 30-37°C for 24 hours with agitation.
Step 2: Co-culture Fermentation
-
Prepare the fermentation medium containing L-sorbose (e.g., 80-120 g/L), corn steep liquor, yeast extract, and other essential nutrients.
-
Inoculate the fermentation medium with the seed cultures of K. vulgare and B. megaterium. The inoculum ratio can be optimized (e.g., 10% v/v total).
-
Maintain the fermentation temperature at 28-30°C and pH around 6.0-7.0, controlled by the addition of CaCO₃ or automated pH control.
-
Provide adequate aeration and agitation to ensure sufficient oxygen supply.
-
Monitor the consumption of L-sorbose and the production of 2-KGA using analytical techniques such as HPLC.
-
The fermentation is typically carried out for 48-72 hours. Some processes may employ temperature control strategies, for instance, different temperature stages to optimize the growth of each bacterium and product formation.[8][9]
One-Step Fermentation Protocol (Engineered E. coli)
Step 1: Seed Culture Preparation
-
Inoculate a single colony of the engineered Escherichia coli strain into a suitable seed medium (e.g., LB medium) containing the appropriate antibiotic for plasmid maintenance.
-
Incubate at 37°C overnight with agitation.
Step 2: Fermentation
-
Prepare the fermentation medium containing the carbon source (e.g., L-sorbose or D-sorbitol), nitrogen source, salts, and any necessary inducers for gene expression (e.g., IPTG).
-
Inoculate the fermentation medium with the overnight seed culture (e.g., 2-5% v/v).
-
Maintain the fermentation at an optimal temperature (e.g., 30-37°C) and pH (e.g., 7.0).
-
Control dissolved oxygen levels through aeration and agitation.
-
Induce the expression of the heterologous enzymes at an appropriate cell density (e.g., an OD₆₀₀ of 0.6-0.8).
-
Monitor substrate consumption and 2-KGA production over the course of the fermentation (e.g., 48-72 hours).[4][7]
Conclusion
The choice between one-step and two-step fermentation for 2-KGA production involves a trade-off between process maturity and efficiency versus operational simplicity and potential cost savings. The two-step process remains the industrial standard due to its high product titers and yields. However, ongoing research into metabolic engineering and synthetic biology continues to improve the performance of one-step processes, making them an increasingly attractive alternative. For researchers and drug development professionals, a thorough evaluation of the specific project goals, available resources, and scalability requirements is essential for selecting the most appropriate fermentation strategy. The data and protocols presented in this guide provide a foundational resource for this decision-making process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Continuous this compound fermentation by mixed culture of Ketogulonicigenium vulgare DSM 4025 and Bacillus megaterium or Xanthomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of this compound by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced this compound production by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium using three-stage temperature control strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
A Comparative Guide to Validated HPLC Methods for the Purity Assessment of 2-keto-L-gulonic Acid
For researchers, scientists, and professionals in drug development, the accurate determination of 2-keto-L-gulonic acid (2-KGA) purity is critical, as it is a key intermediate in the industrial production of Vitamin C.[1][2] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering robust and reliable quantification. This guide provides an objective comparison of various validated HPLC methods for 2-KGA purity assessment, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method for 2-KGA analysis is contingent on several factors, including the sample matrix, the presence of potential impurities like 2-keto-D-gluconic acid (2-KDG), and the desired analytical throughput.[1][2] Below is a summary of different HPLC methods with their respective operational parameters and validation data.
Table 1: Comparison of HPLC Columns and Mobile Phases for 2-KGA Analysis
| Parameter | Method 1: Anion Exchange | Method 2: Amino Column | Method 3: Reversed-Phase |
| Column | Aminex HPX-87H | Shim-pack CLC-NH2 (150 mm x 6 mm, 5 µm) | RSpak DE-613 (polymer-based) |
| Mobile Phase | 5 mmol/L H₂SO₄ | 0.015 mol/L Ammonium Dihydrogen Phosphate (pH 4.1) | 2 mM Perchloric Acid Solution |
| Reference | [3] | [1][4][5] | [6] |
Table 2: Comparison of Chromatographic Conditions and Performance
| Parameter | Method 1: Anion Exchange | Method 2: Amino Column | Method 3: Reversed-Phase |
| Flow Rate | 0.5 mL/min | 1 mL/min | Not Specified |
| Detection | UV (wavelength not specified) | UV at 210 nm | Not Specified |
| Run Time | ~20 min | < 19 min | Not Specified |
| Resolution | Good for separating 2-KGA from other organic acids | Resolution between 2-KGA and 2-KDG was 3.28 | Effective separation of gluconic acids |
| Reference | [3] | [1][4][5] | [6] |
Table 3: Summary of Validation Parameters for the Amino Column Method
| Validation Parameter | This compound (2-KGA) | 2-keto-D-gluconic acid (2-KDG) |
| Linearity Range | 10 - 600 µg/mL | 10 - 600 µg/mL |
| Number of Theoretical Plates (N) | 5438 | 3890 |
| Capacity Factor (k) | 5.50 | 6.36 |
| Limit of Detection (LOD) | 2.7 µg/mL | 3.1 µg/mL |
| Limit of Quantitation (LOQ) | 7.8 µg/mL | 9.1 µg/mL |
| Reference | [1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of experimental results. The following are protocols for the key HPLC methods cited in this guide.
Method 1: Anion Exchange HPLC
-
Objective: To separate and quantify 2-KGA from a mixture of other organic acids.
-
Chromatographic System:
-
Sample Preparation:
-
Obtain the fermentation broth or sample containing 2-KGA.
-
Centrifuge the sample to remove particulate matter.
-
Filter the supernatant through a 0.22 µm or 0.45 µm membrane filter.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample into the HPLC system.
-
Record the chromatogram and identify the peak corresponding to 2-KGA based on the retention time of a standard.
-
Quantify the amount of 2-KGA by comparing the peak area with a calibration curve prepared from standard solutions of known concentrations.
-
Method 2: Amino Column HPLC
-
Objective: Simultaneous determination of 2-KGA and 2-KDG in fermentation broth.[1][2]
-
Chromatographic System:
-
Sample Preparation:
-
Procedure:
-
Set up the HPLC system with the specified column and mobile phase.
-
Inject 10 µL of the sample solution.[2]
-
The elution of the analytes is expected in less than 19.0 minutes.[1][4][5]
-
Calculate the concentrations of 2-KGA and 2-KDG using the linear regression equations from the calibration curves.[1]
-
Visualizing the Experimental Workflow
A generalized workflow for the HPLC analysis of 2-KGA is depicted below. This diagram illustrates the logical sequence of steps from sample preparation to data analysis.
References
- 1. mdpi.org [mdpi.org]
- 2. tsijournals.com [tsijournals.com]
- 3. High-Throughput Screening of a this compound-Producing Gluconobacter oxydans Strain Based on Related Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. shodex.com [shodex.com]
Cross-Validation of Analytical Techniques for 2-Keto-L-gulonic Acid (2-KGA) Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-keto-L-gulonic acid (2-KGA), a key intermediate in the industrial production of Vitamin C, is critical for process optimization, quality control, and research applications. A variety of analytical techniques are available for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common methods for 2-KGA quantification—High-Performance Liquid Chromatography (HPLC), enzymatic assays, and spectrophotometric/colorimetric methods—supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific research and development needs.
Comparison of Analytical Techniques for 2-KGA Quantification
The selection of an analytical method for 2-KGA quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, enzymatic, and a chemiluminescence method as a representative of spectrophotometric techniques, based on available literature.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Enzymatic Assay | Spectrophotometric Method (Chemiluminescence) |
| Principle | Separation based on polarity, detected by UV absorbance. | Enzymatic conversion of 2-KGA with measurement of a coupled reaction (e.g., NADH fluorescence). | Enhancement of a chemiluminescence reaction by 2-KGA. |
| Linearity Range | 10 - 600 µg/mL[1][2] | 0.05 - 0.35 g/L (50 - 350 µg/mL) | 0.2 - 60 mg/L (0.2 - 60 µg/mL)[3] |
| Limit of Detection (LOD) | 2.7 µg/mL | Not explicitly stated, but high sensitivity is implied. | 0.04 mg/L (0.04 µg/mL)[3] |
| Limit of Quantification (LOQ) | 7.8 µg/mL | Not explicitly stated. | Not explicitly stated, but likely close to LOD. |
| Precision (RSD) | Intra-day: 1.71% Inter-day: 2.58% | Error < 0.01 g/L | 3.7% at 2.0 mg/L[3] |
| Sample Throughput | Lower; typically 15-20 minutes per sample. | High; suitable for 96-well plate format. | High; suitable for flow injection analysis.[3] |
| Selectivity | High; can separate 2-KGA from structurally similar compounds. | High; specific enzymatic reaction. | May be susceptible to interference from other compounds that affect the chemiluminescence reaction. |
| Instrumentation | HPLC system with UV detector. | Microplate reader with fluorescence or UV absorbance capabilities. | Flow injection analyzer with a chemiluminescence detector. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and cross-validation in your own laboratory settings.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the simultaneous determination of 2-KGA and related organic acids in fermentation broth.[4]
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
Shim-pack CLC-NH2 column (150 mm × 6 mm, 5 µm) or equivalent
Reagents:
-
Ammonium dihydrogen phosphate (NH4H2PO4)
-
Phosphoric acid (H3PO4)
-
2-KGA standard
-
Deionized water
Procedure:
-
Mobile Phase Preparation: Prepare a 0.015 mol/L ammonium dihydrogen phosphate solution in deionized water. Adjust the pH to 4.1 with phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Solution Preparation: Prepare a stock solution of 2-KGA (e.g., 1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10, 50, 100, 200, 400, and 600 µg/mL).[2]
-
Sample Preparation: Centrifuge the fermentation broth to remove cells and particulate matter. Filter the supernatant through a 0.45 µm syringe filter. Dilute the filtered sample with the mobile phase to bring the 2-KGA concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: Shim-pack CLC-NH2 (150 mm × 6 mm, 5 µm)
-
Mobile Phase: 0.015 mol/L NH4H2PO4 (pH 4.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm[4]
-
Injection Volume: 10 µL
-
-
Quantification: Construct a calibration curve by plotting the peak area of the 2-KGA standards against their concentrations. Determine the concentration of 2-KGA in the prepared samples by interpolating their peak areas on the calibration curve.
Enzymatic Assay Method
This high-throughput method is based on the enzymatic reduction of 2-KGA by 2-KGA reductase, coupled with the oxidation of NADH to NAD+, which is monitored by the decrease in fluorescence or absorbance at 340 nm.
Instrumentation:
-
Microplate reader with fluorescence or UV absorbance detection capabilities
Reagents:
-
2-KGA reductase enzyme solution
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form) solution
-
Phosphate buffered saline (PBS), pH 7.0
-
2-KGA standard
Procedure:
-
Reagent Preparation:
-
Prepare a suitable buffer solution (e.g., 50 mM PBS, pH 7.0).
-
Prepare a stock solution of NADH (e.g., 10 mM) in the buffer.
-
Prepare a working solution of 2-KGA reductase in the buffer. The optimal concentration should be determined empirically.
-
-
Standard Curve Preparation: Prepare a series of 2-KGA standards in the buffer with concentrations covering the expected sample range (e.g., 0 to 0.5 g/L).
-
Assay Protocol (96-well plate format):
-
To each well, add a defined volume of the 2-KGA standard or sample.
-
Add the NADH solution to a final concentration of, for example, 400 µM.
-
Initiate the reaction by adding the 2-KGA reductase enzyme solution.
-
The total reaction volume should be consistent across all wells (e.g., 200 µL).
-
-
Measurement: Immediately place the microplate in the reader and monitor the decrease in fluorescence (excitation ~340 nm, emission ~460 nm) or absorbance at 340 nm over time. The rate of decrease is proportional to the 2-KGA concentration.
-
Quantification: Create a standard curve by plotting the rate of reaction (e.g., change in fluorescence per minute) against the concentration of the 2-KGA standards. Determine the 2-KGA concentration in the samples from this curve.
Spectrophotometric Method (Indirect)
This method involves the conversion of 2-KGA to Vitamin C (ascorbic acid), which is then quantified spectrophotometrically.[5]
Instrumentation:
-
UV-Vis Spectrophotometer
-
Water bath or heating block
-
Centrifuge
Reagents:
-
Concentrated sulfuric acid (H2SO4), e.g., 7 mol/L
-
Acetic acid-sodium acetate buffer (e.g., 0.2 mol/L, pH 3.6) containing EDTA (e.g., 2 mmol/L)
-
Sodium hydroxide (NaOH) solution (e.g., 0.3 mol/L)
-
Vitamin C standard
-
2-KGA sample
Procedure:
-
Conversion of 2-KGA to Vitamin C:
-
Mix an equal volume of the 2-KGA containing sample (e.g., fermentation broth) with 7 mol/L concentrated sulfuric acid.
-
Boil the mixture for a specific duration (e.g., 25 minutes) to facilitate the conversion.
-
Cool the mixture and centrifuge at high speed (e.g., 12,000 g) for 10 minutes to pellet any precipitate.
-
Collect the supernatant for analysis.
-
-
Vitamin C Standard Curve:
-
Prepare a stock solution of Vitamin C in the acetic acid-sodium acetate buffer.
-
Create a series of standards with known concentrations (e.g., 1, 5, 10, 15, 20, 25, 30 µg/mL).
-
For each standard, measure the absorbance at 244 nm against a buffer blank (A1).
-
To another aliquot of each standard, add NaOH solution, allow to react for 15 minutes, and measure the absorbance at 244 nm against a NaOH solution blank (A2).
-
The absorbance difference (ΔA = A1 - A2) is plotted against the Vitamin C concentration to create the standard curve.
-
-
Sample Measurement:
-
Dilute the supernatant from the conversion step with the acetic acid-sodium acetate buffer.
-
Measure the absorbance of the diluted sample at 244 nm (A3).
-
Treat an aliquot of the diluted sample with NaOH as with the standards and measure the absorbance (A4).
-
Calculate the absorbance difference for the sample (ΔAvc = A3 - A4).
-
-
Quantification:
-
Determine the concentration of Vitamin C in the treated sample using the standard curve.
-
Calculate the original concentration of 2-KGA in the sample using the following formula, accounting for the dilution factor and the conversion efficiency (which needs to be empirically determined, a value of 0.6303 is suggested in the patent) and the molecular weight ratio of 2-KGA to Vitamin C (approximately 1.1023).[5]
-
Visualizing the Methodologies
To better understand the workflows and relationships involved in analytical method validation and the comparison of these techniques, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Logical workflow comparison for 2-KGA quantification methods.
References
- 1. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. CN103900985A - Detection method of content of this compound in fermentation solution - Google Patents [patents.google.com]
Benchmarking New 2-Keto-L-gulonic Acid Production Strains Against Industrial Standards
This guide provides an objective comparison of new and industrially relevant microbial strains for the production of 2-keto-L-gulonic acid (2-KGA), a key intermediate in the synthesis of vitamin C. The performance of these strains is evaluated based on key production metrics, supported by detailed experimental protocols and metabolic pathway diagrams. This information is intended for researchers, scientists, and drug development professionals working on the optimization of microbial fermentation processes.
Performance Comparison of 2-KGA Production Strains
The following table summarizes the key production metrics for various microbial strains used in 2-KGA production. These metrics include titer (the final concentration of the product), yield (the amount of product obtained per unit of substrate consumed), and productivity (the rate of product formation).
| Strain | Fermentation Mode | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference(s) |
| Pseudomonas plecoglossicida JUIM01 | Fed-batch | Glucose | 205.67 | 0.953 | 6.86 | [1] |
| Pseudomonas plecoglossicida JUIM01 | Immobilized Cells | Glucose | 134.45 | 1.07 | 4.48 | [2] |
| Pseudomonas fluorescens AR4 | Semi-continuous | Glucose | 444.96 | 0.93 | 6.74 | [3][4] |
| Gluconobacter oxydans ATCC 9937 | Batch | D-glucose | 30.5 | - | - | [5] |
| Gluconobacter oxydans WSH-004 | Batch | D-sorbitol | 2.5 | - | - | [6] |
| Ketogulonicigenium vulgare & Bacillus megaterium (Co-culture) | Batch | L-sorbose | - | - | - | [7] |
| Ketogulonicigenium vulgare & Helper Strain Bc 21 (Co-culture) | Batch | L-sorbose | Increased by 17.9% | 89.5% conversion | - | [8] |
| Recombinant Escherichia coli | Fed-batch (Bioreactor) | L-sorbose | 72.4 | 71.2% conversion | - | [9] |
| G. oxydans & Recombinant E. coli (Co-culture) | Batch | D-sorbitol | 16.8 | 33.6% conversion | - | [9] |
Note: The performance metrics can vary significantly based on the specific fermentation conditions, including medium composition, pH, temperature, and aeration. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are generalized protocols for key experiments in 2-KGA production and analysis.
Fermentation Protocol for 2-KGA Production
This protocol outlines a typical batch or fed-batch fermentation process for producing 2-KGA using a microbial strain.
a. Inoculum Preparation:
-
A single colony of the production strain is inoculated into a seed medium.
-
The culture is incubated at a specific temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm) for a defined period (e.g., 12-24 hours) to obtain a sufficient cell density.
b. Fermentation:
-
The main fermentation medium is sterilized in a bioreactor.
-
The seed culture is inoculated into the bioreactor at a specific volume ratio (e.g., 10% v/v).
-
Fermentation is carried out under controlled conditions:
-
Temperature: Maintained at the optimal temperature for the specific strain (e.g., 30-34°C).
-
pH: Controlled at a specific setpoint (e.g., 7.0) by the automated addition of an acid or base (e.g., NaOH).
-
Aeration: A constant flow of sterile air is supplied (e.g., 1.0-3.5 L/min).
-
Agitation: The stirring speed is set to ensure proper mixing and oxygen transfer (e.g., 800 rpm).
-
-
For fed-batch fermentation, a concentrated substrate solution (e.g., glucose or L-sorbose) is fed into the bioreactor at a predetermined rate to maintain the substrate concentration within an optimal range.
-
Samples are withdrawn aseptically at regular intervals for analysis.
Quantification of 2-KGA
The concentration of 2-KGA in the fermentation broth is typically determined using High-Performance Liquid Chromatography (HPLC).
a. Sample Preparation:
-
Fermentation broth samples are centrifuged to remove microbial cells.
-
The supernatant is diluted with a suitable mobile phase or deionized water.
-
The diluted sample may be filtered through a 0.22 µm syringe filter before injection into the HPLC system.
b. HPLC Analysis:
-
Column: A suitable column for organic acid analysis is used (e.g., a C18 column).
-
Mobile Phase: An acidic mobile phase is commonly employed (e.g., a dilute solution of sulfuric acid or phosphoric acid).
-
Detection: 2-KGA is detected using a UV detector at a specific wavelength (e.g., 210 nm).
-
Quantification: The concentration of 2-KGA is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of 2-KGA.
Visualizations
The following diagrams illustrate the key metabolic pathways and a generalized experimental workflow for benchmarking 2-KGA production strains.
Caption: Metabolic pathway for 2-KGA production from D-glucose in Pseudomonas.
Caption: Generalized experimental workflow for benchmarking 2-KGA production strains.
Caption: Simplified pathway of 2-KGA production in a co-culture system.
References
- 1. mdpi.com [mdpi.com]
- 2. Production of 2-keto-gluconic acid from glucose by immobilized Pseudomonas plecoglossicida resting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-Stage Semi-Continuous 2-Keto-Gluconic Acid (2KGA) Production by Pseudomonas plecoglossicida JUIM01 From Rice Starch Hydrolyzate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Two-Stage Semi-Continuous 2-Keto-Gluconic Acid (2KGA) Production by Pseudomonas plecoglossicida JUIM01 From Rice Starch Hydrolyzate [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. High-Throughput Screening of a this compound-Producing Gluconobacter oxydans Strain Based on Related Dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening of a this compound-Producing Gluconobacter oxydans Strain Based on Related Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced this compound production by applying l-sorbose-tolerant helper strain in the co-culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of this compound by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Economic Feasibility of 2-Keto-L-gulonic Acid (2-KGA) Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary industrial and emerging processes for the production of 2-Keto-L-gulonic acid (2-KGA), a crucial intermediate in the synthesis of Vitamin C (ascorbic acid). We will delve into the economic feasibility of the traditional Reichstein process, the widely adopted two-step fermentation process, and the promising one-step fermentation methods, supported by experimental data on their performance.
Overview of 2-KGA Production Processes
The industrial manufacturing of Vitamin C has historically been dominated by the Reichstein process. However, economic and environmental pressures have led to the development of more efficient biotechnological routes. Currently, the two-step fermentation process is the most prevalent method, particularly in China, which is the world's largest producer.[1][2] Meanwhile, intensive research is focused on developing a commercially viable one-step fermentation process to further streamline production and reduce costs.[3]
Comparative Analysis of Production Processes
The Reichstein Process
First developed in 1933, the Reichstein process is a mixed chemical and microbial synthesis method that transforms D-glucose into 2-KGA in multiple steps.[4] Although it has been optimized over the decades with step yields now exceeding 90%, it remains an energy- and labor-intensive method.[5]
Economic Feasibility: The Reichstein process is characterized by high capital, labor, and energy costs.[5] A significant economic drawback is its reliance on large quantities of organic and inorganic solvents like acetone and sulfuric acid, which leads to substantial waste disposal costs and environmental concerns.[5] The overall yield of Vitamin C from glucose is approximately 60%.[5] Despite its lower efficiency, large-scale producers can offset some of the cost disadvantages through economies of scale.[5]
dot
References
- 1. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook [chemanalyst.com]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic engineering of Escherichia coli for direct production of vitamin C from D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reichstein process - Wikipedia [en.wikipedia.org]
- 5. the-eye.eu [the-eye.eu]
A Comparative Guide to Spectroscopic Techniques for the Structural Elucidation of 2-Keto-L-gulonic Acid (2-KGA) and Its Byproducts
This guide provides a comprehensive comparison of key spectroscopic techniques for the structural analysis of 2-keto-L-gulonic acid (2-KGA), a crucial intermediate in the industrial production of Vitamin C, and its common byproducts such as 2-keto-D-gluconic acid (2-KDG) and 2,5-diketo-D-gluconic acid (2,5-DKG). This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of technique performance supported by experimental data.
Overview of Spectroscopic Techniques
The structural elucidation of 2-KGA and its byproducts relies on a combination of spectroscopic methods to provide complementary information about their molecular structure, functional groups, and connectivity. The primary techniques employed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique offers unique insights, and their combined application is essential for unambiguous structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are pivotal for the complete structural assignment of 2-KGA and for differentiating it from its isomers and byproducts.
Data Presentation: NMR Spectral Data
| Compound | Technique | Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J in Hz) |
| This compound (2-KGA) | ¹H NMR (D₂O) | H-3, H-4, H-5, H-6 | ~ 3.5 - 4.5 | Complex multiplet |
| ¹³C NMR | C-1 (Carboxyl) | ~ 175 | Singlet | |
| C-2 (Keto) | ~ 210 | Singlet | ||
| C-3 to C-6 | ~ 60 - 80 | - | ||
| 2-Keto-D-gluconic Acid (2-KDG) | ¹³C NMR | C-1 (Carboxyl) | ~ 176 | Singlet |
| C-2 (Keto) | ~ 212 | Singlet | ||
| C-3 to C-6 | ~ 60 - 80 | - |
Note: Specific chemical shifts can vary depending on the solvent, pH, and temperature.
Experimental Protocols: NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound (e.g., 2-KGA) in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
1D NMR (¹H and ¹³C) Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire ¹³C NMR spectra with proton decoupling. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and accumulation of several hundred to thousands of scans depending on the sample concentration.
2D NMR (COSY, HSQC, HMBC) Acquisition:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings. Standard gradient-selected COSY (gs-COSY) experiments are typically used.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations (one-bond couplings).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (two- and three-bond couplings), which is crucial for assigning quaternary carbons and piecing together molecular fragments.
Visualization: NMR Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula. Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of the molecule.
Data Presentation: Mass Spectrometry Data
| Compound | Technique | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
| This compound (2-KGA) | ESI-MS | Negative [M-H]⁻ | 193.035 | 175 (loss of H₂O), 149 (loss of CO₂), 131, 113, 85 |
| 2-Keto-D-gluconic Acid (2-KDG) | ESI-MS | Negative [M-H]⁻ | 193.035 | 175, 149, 131, 113, 85 |
| 2,5-Diketo-D-gluconic Acid (2,5-DKG) | ESI-MS | Negative [M-H]⁻ | 191.019 | 173 (loss of H₂O), 147 (loss of CO₂), 129 |
Note: Fragmentation patterns can vary depending on the collision energy and the mass spectrometer used.
Experimental Protocols: Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as methanol/water or acetonitrile/water, often with a small amount of volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) to aid ionization.
ESI-MS and ESI-MS/MS Analysis:
-
Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.
-
Acquire full scan mass spectra to determine the molecular weight.
-
For MS/MS analysis, select the precursor ion of interest (e.g., [M-H]⁻ at m/z 193 for 2-KGA) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.
Visualization: Mass Spectrometry Fragmentation Pathway
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
Data Presentation: FTIR Spectral Data
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Carboxylic acid) | Stretching | 3300 - 2500 (broad) |
| O-H (Alcohol) | Stretching | 3500 - 3200 (broad) |
| C=O (Keto) | Stretching | 1725 - 1705 |
| C=O (Carboxylic acid) | Stretching | 1720 - 1700 |
| C-O | Stretching | 1320 - 1000 |
| C-H | Stretching | 3000 - 2850 |
Experimental Protocols: FTIR Spectroscopy
-
Prepare the sample as a KBr pellet, a thin film, or a solution. For solid samples, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent pellet.
-
Record the FTIR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. While 2-KGA and its byproducts do not have extensive chromophores that absorb in the visible region, they do exhibit UV absorbance due to the carbonyl groups, which is useful for their detection and quantification, particularly in HPLC analysis.
Data Presentation: UV-Vis Spectral Data
| Compound | Solvent | λmax (nm) |
| This compound (2-KGA) | Water/Acidic Buffer | ~ 210[1][2] |
| 2-Keto-D-gluconic Acid (2-KDG) | Water/Acidic Buffer | ~ 210[1][2] |
Experimental Protocols: UV-Vis Spectroscopy
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., water, methanol, or an appropriate buffer).
-
Use a quartz cuvette to hold the sample.
-
Record the absorption spectrum over a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
Comparison of Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, stereochemistry, connectivity | Non-destructive, provides unambiguous structural information | Lower sensitivity, requires pure samples, longer acquisition times |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation pattern | High sensitivity, small sample amount required, can be coupled with chromatography | Isomers can be difficult to distinguish without MS/MS, fragmentation can be complex |
| FTIR Spectroscopy | Presence of functional groups | Fast, non-destructive, provides a molecular "fingerprint" | Does not provide information on molecular connectivity or stereochemistry |
| UV-Vis Spectroscopy | Presence of chromophores, quantification | Simple, fast, good for quantitative analysis (especially with HPLC) | Limited structural information, not all compounds are UV-active |
Conclusion
The structural elucidation of this compound and its byproducts is most effectively achieved through the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides the foundational structural information, while mass spectrometry confirms the molecular weight and offers fragmentation data for further structural confirmation. FTIR and UV-Vis spectroscopy serve as rapid and valuable tools for identifying functional groups and for quantification, respectively. This integrated approach, as outlined in this guide, provides a robust framework for the comprehensive analysis of these important industrial compounds.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 2-keto-L-Gulonic Acid
This document provides crucial safety and logistical information for the proper handling and disposal of 2-keto-L-Gulonic acid, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Ingestion or absorption through the skin may be harmful, and inhalation can lead to severe respiratory tract irritation.[3] Therefore, adherence to the recommended personal protective equipment guidelines is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][4] | To prevent eye contact which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious protective clothing.[1][3] | To avoid skin contact which can cause irritation. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator or a full-face respirator should be used if exposure limits are exceeded, if irritation is experienced, or when dust formation is likely.[1][3] | To prevent inhalation of dust which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
-
Preparation and Engineering Controls :
-
Donning Personal Protective Equipment (PPE) :
-
Before handling the compound, put on all required PPE as detailed in Table 1.
-
Gloves should be inspected for any signs of damage prior to use.[1]
-
-
Handling the Chemical :
-
Post-Handling Procedures :
Emergency Procedures
-
In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]
-
In case of skin contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical advice if irritation occurs.[1]
-
If inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
If swallowed : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical Disposal :
-
Dispose of the chemical waste at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
-
Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.
-
Do not discharge into sewer systems or allow it to contaminate water, foodstuffs, or feed.[2]
-
-
Container Disposal :
-
Empty containers should be disposed of in accordance with local and national regulations.
-
Combustible packaging materials may be incinerated.[2]
-
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
